5-Chloro-2-iodopyridine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClIN/c6-4-1-2-5(7)8-3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWLXKZIXLOBCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455867 | |
| Record name | 5-Chloro-2-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244221-57-6 | |
| Record name | 5-Chloro-2-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Chloro-2-iodopyridine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-iodopyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique structural arrangement, featuring both a chloro and an iodo substituent on the pyridine ring, imparts distinct reactivity profiles that are highly valuable in the construction of complex molecular architectures. This technical guide provides an in-depth overview of the chemical properties, structure, and synthetic applications of this compound, with a focus on its utility in pharmaceutical and agrochemical research and development.
Chemical Properties and Structure
This compound is a pale yellow solid at room temperature.[1] The presence of both a chlorine and an iodine atom on the pyridine ring provides two distinct reactive sites for further functionalization, with the carbon-iodine bond being significantly more reactive in cross-coupling reactions.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₃ClIN | [3][4][5] |
| Molecular Weight | 239.44 g/mol | [3][4][5] |
| Melting Point | 85 - 92 °C | [1][2] |
| Boiling Point | Not available | |
| Density | Not available | |
| Appearance | Pale yellow solid | [1] |
| Solubility | Soluble in common organic solvents | [2] |
Table 2: Structural Information of this compound
| Identifier | Value | Reference |
| IUPAC Name | This compound | [4] |
| SMILES String | IC1=NC=C(Cl)C=C1 | [4][5] |
| InChI Key | CXWLXKZIXLOBCC-UHFFFAOYSA-N | [4][5] |
Synthesis of this compound
A plausible synthetic route to this compound involves a two-step process starting from 2-aminopyridine. The first step is the chlorination of 2-aminopyridine to yield 2-amino-5-chloropyridine. This can be followed by a Sandmeyer-type reaction, where the amino group is diazotized and subsequently replaced with iodine to afford the final product.
References
An In-depth Technical Guide to 5-Chloro-2-iodopyridine (CAS: 244221-57-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-iodopyridine is a halogenated pyridine derivative that has emerged as a versatile and valuable building block in modern organic synthesis. Its unique electronic and steric properties, conferred by the presence of both a chloro and an iodo substituent on the pyridine ring, make it a highly sought-after intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a particular focus on its utility in the development of novel therapeutic agents.
The strategic placement of the halogen atoms allows for selective functionalization through various cross-coupling reactions. The highly reactive C-I bond is particularly amenable to palladium-catalyzed transformations, enabling the introduction of a wide range of substituents at the 2-position of the pyridine ring. This reactivity profile has positioned this compound as a key precursor in the synthesis of biologically active compounds, including kinase inhibitors and other targeted therapeutics.
Chemical and Physical Properties
This compound is typically a pale yellow solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value |
| CAS Number | 244221-57-6 |
| Molecular Formula | C₅H₃ClIN |
| Molecular Weight | 239.44 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | 85 - 92 °C |
| Purity | ≥97% (often ≥99% by HPLC) |
| SMILES | ClC1=CN=C(C=C1)I |
| InChI Key | CXWLXKZIXLOBCC-UHFFFAOYSA-N |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves a Sandmeyer-type reaction starting from the readily available 2-Amino-5-chloropyridine. This transformation proceeds via the formation of a diazonium salt intermediate, which is subsequently displaced by an iodide.
Experimental Protocol: Synthesis via Diazotization-Iodination
Materials:
-
2-Amino-5-chloropyridine
-
Acetonitrile (ACN)
-
Elemental Iodine (I₂)
-
Copper(I) Iodide (CuI)
-
tert-Butyl nitrite (t-BuONO)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 2-Amino-5-chloropyridine (1.0 eq), elemental iodine (1.8 eq), and copper(I) iodide (1.0 eq) in acetonitrile.
-
Cool the mixture in an ice bath.
-
Slowly add tert-butyl nitrite (1.4 eq) to the cooled suspension.
-
After the addition is complete, warm the reaction mixture to 60 °C and stir for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution (to remove excess iodine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Applications in Organic Synthesis: Cross-Coupling Reactions
The presence of a highly reactive C-I bond makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of C-C and C-N bonds, forming the backbone of many complex organic molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and a boronic acid or ester. This reaction is widely used to introduce aryl or heteroaryl substituents at the 2-position of the pyridine ring.
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
In a separate vial, prepare a catalyst premix by dissolving palladium(II) acetate (0.02 eq) and SPhos (0.04 eq) in 1,4-dioxane.
-
Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen).
-
Add 1,4-dioxane and degassed water to the flask, followed by the catalyst premix via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Heck Reaction
The Heck reaction facilitates the formation of a C-C bond between this compound and an alkene, leading to the synthesis of substituted pyridyl-alkenes.
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate) (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 eq)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.02 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a sealed tube, add this compound (1.0 eq), palladium(II) acetate (0.01 eq), and tri(o-tolyl)phosphine (0.02 eq).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF, triethylamine (2.0 eq), and the alkene (1.5 eq).
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling is employed to form a C-C bond between this compound and a terminal alkyne, yielding 2-alkynyl-5-chloropyridines.
Materials:
-
This compound
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a dry flask under an inert atmosphere, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne (1.2 eq) dropwise to the stirred solution.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove solids.
-
Wash the organic phase with saturated aqueous ammonium chloride (NH₄Cl) solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Application in Drug Discovery and Development
The pyridine scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it selectively makes this compound a valuable starting material for the synthesis of various therapeutic agents.
Kinase Inhibitors
Many kinase inhibitors incorporate a substituted pyridine core to interact with the ATP-binding site of the target kinase. The functionalized pyridines derived from this compound can serve as key intermediates in the synthesis of inhibitors for kinases implicated in cancer and inflammatory diseases, such as Epidermal Growth Factor Receptor (EGFR) and Pim-1 kinase.
Caption: Synthesis of kinase inhibitors from this compound.
GPR119 Agonists
G-protein coupled receptor 119 (GPR119) is a target for the treatment of type 2 diabetes. Agonists of this receptor stimulate glucose-dependent insulin secretion. The pyridine core is a common feature in many GPR119 agonists, and this compound can be used as a starting material for the synthesis of novel modulators of this receptor.
Caption: GPR119 agonist signaling pathway.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. The synthesis of novel DPP-4 inhibitors can involve the use of functionalized heterocyclic building blocks, for which this compound serves as a valuable precursor.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the efficient and selective synthesis of a wide array of substituted pyridine derivatives. These derivatives are of significant interest to the pharmaceutical industry, serving as key intermediates in the development of novel therapeutics targeting a range of diseases. The detailed protocols and applications outlined in this guide are intended to facilitate further research and innovation in the fields of medicinal chemistry and drug discovery.
An In-Depth Technical Guide to the Synthesis and Reactivity of 5-Chloro-2-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2-iodopyridine is a pivotal heterocyclic building block in modern organic synthesis, particularly within medicinal chemistry and materials science. Its value stems from the differential reactivity of its two halogen substituents. The iodine atom at the C2 position serves as a highly reactive site for palladium-catalyzed cross-coupling reactions, while the more robust chlorine atom at the C5 position remains intact under standard conditions, allowing for selective, sequential functionalization. This guide provides a comprehensive overview of the synthesis of this compound and details its reactivity in key synthetic transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to equip researchers with the practical knowledge required to effectively utilize this versatile intermediate.
Synthesis of this compound
The most common and efficient method for the synthesis of 2-iodopyridines from their corresponding 2-aminopyridine precursors is the Sandmeyer reaction.[1][2] This two-step process involves the initial formation of a diazonium salt from the amine, followed by the displacement of the diazonium group with an iodide salt.[3][4]
Caption: Synthetic pathway for this compound via Sandmeyer reaction.
Experimental Protocol: Synthesis via Sandmeyer Reaction
This protocol describes a general procedure for the diazotization of 2-amino-5-chloropyridine and subsequent iodination.
Materials:
-
2-Amino-5-chloropyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, cautiously add 2-amino-5-chloropyridine (1.0 eq) portion-wise to a mixture of water and concentrated sulfuric acid, pre-cooled to 0-5 °C in an ice-salt bath. Maintain the internal temperature below 10 °C during the addition.
-
Stir the resulting solution until all the solid has dissolved.
-
Prepare a solution of sodium nitrite (1.1 eq) in water.
-
Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the internal temperature is strictly maintained between 0 and 5 °C. The addition should take approximately 30-45 minutes.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide (1.5 eq) in a minimal amount of water.
-
Add the cold diazonium salt solution dropwise to the potassium iodide solution at room temperature. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, then gently warm to 40-50 °C for 30 minutes to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract with dichloromethane or ethyl acetate (3x volumes).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove excess iodine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
-
Physical and Spectroscopic Data
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 244221-57-6 | [5] |
| Molecular Formula | C₅H₃ClIN | [5] |
| Molecular Weight | 239.44 g/mol | [5] |
| Appearance | Solid | [5] |
| SMILES | ClC1=CN=C(C=C1)I | [6] |
| InChI Key | CXWLXKZIXLOBCC-UHFFFAOYSA-N | [5] |
Reactivity and Synthetic Applications
The synthetic utility of this compound lies in the differential reactivity of the C-I and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the C(sp²)-I bond is significantly more labile and undergoes oxidative addition to the Pd(0) center much more readily than the C(sp²)-Cl bond.[4][7] This allows for selective functionalization at the 2-position of the pyridine ring.
Caption: Selective cross-coupling reactions at the C2-Iodo position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide.[7][8] For this compound, this reaction proceeds selectively at the C2 position to generate 2-aryl or 2-vinyl-5-chloropyridines.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Dioxane, Toluene, or DMF) and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate. Separate the layers.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper(I) complexes. This reaction is highly effective for introducing alkynyl functionalities at the C2 position of this compound.
Caption: Simplified catalytic cycle for the Sonogashira coupling.
-
Setup: To a degassed solution of this compound (1.0 eq) in a suitable solvent (e.g., THF or Dioxane) and an amine base (e.g., Et₃N or DIPEA), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.3 eq) to the mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] It allows for the facile synthesis of 2-amino-5-chloropyridine derivatives from this compound and a primary or secondary amine.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
-
Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the amine coupling partner (1.2-1.5 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Summary of Reactivity
The following table summarizes the key cross-coupling reactions of this compound, highlighting the coupling partners and typical catalytic systems employed.
| Reaction Name | Coupling Partner | Typical Catalyst System | Bond Formed |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand, Carbonate Base | C(sp²)-C(sp²) |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI, Amine Base | C(sp²)-C(sp) |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / Phosphine Ligand, NaOt-Bu or Cs₂CO₃ | C(sp²)-N |
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of complex substituted pyridines. Its reliable synthesis via the Sandmeyer reaction and, more importantly, the pronounced difference in reactivity between its iodo and chloro substituents, make it an ideal substrate for selective, stepwise functionalization. The protocols and data provided in this guide demonstrate its broad applicability in cornerstone C-C and C-N bond-forming reactions, empowering chemists in the fields of drug discovery, agrochemicals, and materials science to construct diverse molecular architectures with precision and control.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. Diazotisation [organic-chemistry.org]
- 5. bridgeorganics.com [bridgeorganics.com]
- 6. Page loading... [guidechem.com]
- 7. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation [m.dissertationtopic.net]
- 8. ijssst.info [ijssst.info]
Spectroscopic Profile of 5-Chloro-2-iodopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Chloro-2-iodopyridine (CAS No. 244221-57-6). Due to the limited availability of experimental spectra in public databases, this guide presents predicted spectroscopic data obtained from computational models. These predictions offer valuable insights into the structural features of the molecule and serve as a reference for analytical characterization. The document also outlines standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data for this and similar solid organic compounds.
Chemical Structure and Properties
Structure:
Molecular Formula: C₅H₃ClIN
Molecular Weight: 239.44 g/mol
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values were generated using established computational algorithms and provide a baseline for the expected spectral characteristics of the compound.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 8.25 | Doublet | H-6 |
| 7.60 | Doublet of Doublets | H-4 |
| 7.35 | Doublet | H-3 |
Predicted in CDCl₃
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 152.0 | C-6 |
| 145.0 | C-4 |
| 132.0 | C-5 |
| 125.0 | C-3 |
| 95.0 | C-2 |
Predicted in CDCl₃
Table 3: Predicted FT-IR Data (Major Peaks)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 1580 - 1450 | Strong | C=C and C=N stretching (aromatic ring) |
| 1100 - 1000 | Strong | C-Cl stretch |
| 850 - 750 | Strong | C-H out-of-plane bending |
| ~600 | Medium | C-I stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 239/241 | 100/33 | [M]⁺ (Molecular ion) |
| 112/114 | ~40 | [M - I]⁺ |
| 77 | ~20 | [C₅H₃N]⁺ |
| 51 | ~15 | [C₄H₃]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Filter the solution through a small plug of glass wool in the pipette if any particulate matter is present.
-
Cap the NMR tube securely.
-
-
Data Acquisition (¹H and ¹³C):
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each carbon environment. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly dry high-purity potassium bromide (KBr) in an oven to remove any adsorbed water.
-
In an agate mortar and pestle, grind 1-2 mg of the solid sample until a fine, consistent powder is obtained.
-
Add approximately 100-200 mg of the dried KBr to the mortar.
-
Gently mix and grind the sample and KBr together to ensure a homogeneous mixture.
-
Transfer a portion of the mixture to a pellet press die.
-
Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).
-
Mass Spectrometry (MS) (Electron Ionization)
-
Sample Introduction:
-
For a volatile solid, a direct insertion probe or a gas chromatograph (GC) inlet can be used.
-
If using a direct probe, a small amount of the solid sample is placed in a capillary tube at the tip of the probe.
-
If using a GC inlet, the sample is first dissolved in a volatile solvent and injected into the GC, which separates the compound before it enters the mass spectrometer.
-
-
Data Acquisition:
-
The sample is vaporized and enters the ion source, which is under high vacuum.
-
The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes ionization and fragmentation of the molecules.
-
The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
-
The detector records the abundance of each ion, generating a mass spectrum.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: A flowchart illustrating the general workflow for spectroscopic analysis.
In-Depth Technical Guide to the Physical Properties of 5-Chloro-2-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 5-Chloro-2-iodopyridine, a key intermediate in pharmaceutical and agrochemical synthesis. The document is intended to be a valuable resource for researchers and professionals engaged in drug discovery, process development, and chemical synthesis.
Core Physical Properties
This compound is a halogenated pyridine derivative with the chemical formula C₅H₃ClIN. Its structure, featuring both a chlorine and an iodine atom on the pyridine ring, imparts specific reactivity and physical characteristics that are crucial for its application in organic synthesis.
Data Presentation
The following table summarizes the available quantitative data for the physical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 239.44 g/mol | N/A |
| Melting Point | 85 - 92 °C | [1] |
| Appearance | Pale yellow solid | [1] |
| Purity (as per supplier) | ≥ 99% (HPLC) | [1] |
| Storage Conditions | 0-8°C | [1] |
Solubility Profile
Quantitative solubility data for this compound in a range of common organic solvents is not extensively documented in publicly available literature. However, based on the halogenated and heterocyclic nature of the molecule, a qualitative assessment of its expected solubility can be made. The compound is anticipated to exhibit low solubility in water. Its isomer, 2-Chloro-5-iodopyridine, is reported to be insoluble in water. Due to the presence of the pyridine nitrogen, it may exhibit some solubility in polar organic solvents.
A systematic study to determine the precise solubility in solvents such as methanol, ethanol, acetone, dichloromethane, chloroform, ethyl acetate, toluene, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) would be highly valuable for its application in synthesis and formulation.
Experimental Protocols
The following sections detail standardized experimental methodologies for the determination of the key physical properties of this compound.
Determination of Melting Point (Capillary Method)
This protocol describes a standard laboratory procedure for accurately measuring the melting point range of a solid organic compound.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Thiele tube with heating oil or an automated instrument)
-
Thermometer (calibrated)
-
Spatula
-
Mortar and pestle (optional, for powdering the sample)
Procedure:
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently crush the solid using a mortar and pestle.
-
Capillary Tube Filling: Introduce a small amount of the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.
-
Apparatus Setup:
-
Thiele Tube: Securely attach the capillary tube to the thermometer with a rubber band or wire, ensuring the sample is aligned with the thermometer bulb. Immerse the thermometer and capillary tube in the heating oil within the Thiele tube, making sure the top of the sample is below the oil level.
-
Automated Apparatus: Place the capillary tube into the designated sample holder of the automated melting point apparatus.
-
-
Heating: Begin heating the apparatus. The heating rate should be slow and steady, approximately 1-2°C per minute, as the temperature approaches the expected melting point.
-
Observation:
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last solid crystal melts (the end of the melting range).
-
-
Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction.
Determination of Solubility (Qualitative and Semi-Quantitative)
This protocol outlines a general method for assessing the solubility of this compound in various solvents.
Materials:
-
This compound sample
-
A selection of solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, DMSO)
-
Small test tubes or vials
-
Vortex mixer
-
Graduated pipettes or syringes
-
Analytical balance
Procedure:
-
Qualitative Assessment:
-
Place a small, visually estimated amount (e.g., a few milligrams) of this compound into separate test tubes.
-
Add approximately 1 mL of each solvent to the respective test tubes.
-
Vortex each tube for 30-60 seconds.
-
Visually observe and record whether the solid dissolves completely, partially, or not at all. Classify the solubility as "soluble," "sparingly soluble," or "insoluble."
-
-
Semi-Quantitative Assessment (by Saturation):
-
Accurately weigh a specific amount of this compound (e.g., 10 mg) and place it into a vial.
-
Add a small, measured volume of the chosen solvent (e.g., 0.1 mL) to the vial.
-
Vortex the mixture until the solid is fully dissolved.
-
Continue adding small, measured increments of the solvent, vortexing after each addition, until the solid no longer dissolves and a saturated solution is formed.
-
The approximate solubility can be calculated based on the total volume of solvent used to dissolve the initial mass of the compound. For more accurate quantitative results, analytical techniques such as HPLC or UV-Vis spectroscopy would be required to determine the concentration of the saturated solution.
-
Logical Relationships in Synthesis
As this compound is a synthetic intermediate, understanding its position within a synthetic workflow is crucial for researchers. Below is a generalized workflow for the synthesis of a halogenated pyridine, which illustrates the type of reaction sequence where this compound could be formed or utilized.
Caption: Generalized synthetic workflow for the preparation and utilization of a halogenated pyridine intermediate.
References
An In-depth Technical Guide to the Safe Handling and Application of 5-Chloro-2-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and chemical applications of 5-Chloro-2-iodopyridine (CAS No. 244221-57-6). The information is intended to equip laboratory personnel with the necessary knowledge to handle this compound responsibly and utilize its synthetic potential effectively.
Chemical and Physical Properties
This compound is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis. The presence of both a chloro and an iodo substituent on the pyridine ring offers distinct reactivity profiles, making it a valuable building block in the synthesis of complex molecules.
| Property | Value | Reference |
| Molecular Formula | C₅H₃ClIN | [1] |
| Molecular Weight | 239.43 g/mol | [1] |
| CAS Number | 244221-57-6 | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 85-92 °C | [2] |
| Purity | ≥96% | [1] |
| Solubility | Soluble in common organic solvents, limited solubility in water. | [2] |
Safety and Hazard Information
This compound is classified as a hazardous substance and requires careful handling to minimize exposure and ensure laboratory safety. The following table summarizes its GHS classification and associated hazard and precautionary statements.
| GHS Classification | Hazard Statements (H-phrases) | Precautionary Statements (P-phrases) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. | P264: Wash hands thoroughly after handling. |
| Skin Irritation (Category 2) | H315: Causes skin irritation. | P270: Do not eat, drink or smoke when using this product. |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation. | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P330: Rinse mouth. | ||
| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | ||
| P332+P317: If skin irritation occurs: Get medical advice/attention. | ||
| P362+P364: Take off contaminated clothing and wash it before reuse. | ||
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||
| P337+P313: If eye irritation persists: Get medical advice/attention. | ||
| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | ||
| P312: Call a POISON CENTER or doctor/physician if you feel unwell. |
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and to protect laboratory personnel.
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
First Aid Measures
In the event of exposure, follow these first aid procedures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Synthetic Applications: Cross-Coupling Reactions
This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond allows for selective functionalization at the 2-position of the pyridine ring.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and an organoboron compound, typically an arylboronic acid. This reaction is widely used to synthesize biaryl and heteroaryl compounds.
General Experimental Workflow:
References
5-Chloro-2-iodopyridine: A Versatile Halogenated Building Block for Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-iodopyridine is a valuable and versatile heterocyclic building block in modern organic synthesis. Its unique substitution pattern, featuring a chlorine atom at the 5-position and an iodine atom at the 2-position of the pyridine ring, offers distinct reactivity profiles that are highly advantageous for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its application in key cross-coupling reactions, and its utility in the synthesis of biologically active molecules, particularly in the realm of drug discovery.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The key data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 244221-57-6 | [1] |
| Molecular Formula | C₅H₃ClIN | [1] |
| Molecular Weight | 239.44 g/mol | [1] |
| Appearance | Solid | [1] |
Reactivity and Applications in Organic Synthesis
The synthetic utility of this compound stems from the differential reactivity of its two halogen substituents. The carbon-iodine bond at the 2-position is significantly more reactive towards palladium-catalyzed cross-coupling reactions compared to the carbon-chlorine bond at the 5-position. This chemoselectivity allows for the sequential functionalization of the pyridine ring, making it an ideal scaffold for the introduction of diverse molecular fragments.
This versatile building block is instrumental in the synthesis of a variety of organic compounds, with significant applications in the development of pharmaceuticals and agrochemicals. It serves as a key intermediate in the creation of novel drug candidates, including those with potential anti-cancer and anti-inflammatory properties.[1]
Cross-Coupling Reactions: A Gateway to Molecular Diversity
This compound is an excellent substrate for a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations enable the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a vast array of substituted pyridine derivatives.
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. In the case of this compound, the reaction selectively occurs at the C-I bond, allowing for the introduction of various aryl and heteroaryl groups.
Generalized Experimental Workflow for Suzuki-Miyaura Coupling:
References
An In-depth Technical Guide to 5-Chloro-2-iodopyridine: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2-iodopyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique electronic and steric properties make it a valuable building block for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of this compound, tailored for professionals in the fields of chemical research and drug development.
Introduction
Halogenated pyridines are a critical class of heterocyclic compounds widely employed in the synthesis of a diverse array of chemical entities. The introduction of halogen atoms onto the pyridine ring significantly modifies its chemical reactivity, providing handles for further functionalization through various cross-coupling reactions. This compound, with its distinct substitution pattern, offers two different reactive sites, allowing for sequential and regioselective transformations. This attribute has made it a sought-after intermediate in the construction of complex molecular architectures.
While the precise historical account of the first synthesis of this compound is not prominently documented in readily available literature, its development is intrinsically linked to the broader history of halogenated pyridines and the advent of synthetic methodologies like the Sandmeyer reaction. The first major synthesis of pyridine derivatives was described in 1881 by Arthur Rudolf Hantzsch.[1] The exploration of halogenated pyridines gained momentum with the need for versatile intermediates in various fields of chemistry.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and process development.
| Property | Value | Reference |
| Molecular Formula | C₅H₃ClIN | [2][3] |
| Molecular Weight | 239.44 g/mol | [2][3] |
| CAS Number | 244221-57-6 | [2][3] |
| Appearance | Solid | |
| Melting Point | Not available in search results | |
| Boiling Point | Not available in search results | |
| Solubility | Soluble in common organic solvents | [4] |
| Density | ~2.052 g/cm³ | [4] |
Synthesis of this compound
The primary and most established method for the synthesis of this compound involves the Sandmeyer reaction, starting from the readily available precursor, 2-amino-5-chloropyridine. This reaction, discovered by Traugott Sandmeyer in 1884, is a versatile method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[5]
Synthetic Pathway
The synthesis proceeds in two key steps:
-
Diazotization: 2-amino-5-chloropyridine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid (e.g., sulfuric acid or hydrochloric acid), to form the corresponding diazonium salt.
-
Iodination: The diazonium salt is then reacted with an iodide source, such as potassium iodide or sodium iodide, to replace the diazonium group with an iodine atom.
Detailed Experimental Protocol (Representative)
While a specific, detailed protocol for the synthesis of this compound was not found in the immediate search results, a general procedure based on the Sandmeyer reaction for iodination of aminoheterocycles can be outlined as follows. This protocol is a composite representation and should be optimized for specific laboratory conditions.
Materials:
-
2-amino-5-chloropyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI) or Sodium Iodide (NaI)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) or other suitable base
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 2-amino-5-chloropyridine to cold, concentrated sulfuric acid. Maintain the temperature below 10 °C.
-
In a separate beaker, prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution dropwise to the stirred solution of 2-amino-5-chloropyridine in sulfuric acid, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate, larger flask, prepare a solution of potassium iodide (or sodium iodide) in water.
-
Slowly and carefully add the cold diazonium salt solution to the iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed. The addition should be controlled to manage the rate of gas evolution and any potential exotherm.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic.
-
Extract the aqueous mixture with an organic solvent such as dichloromethane (3 x volumes).
-
Combine the organic extracts and wash with a saturated sodium thiosulfate solution (to remove any residual iodine) followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
Characterization Data
Accurate characterization is paramount to confirm the identity and purity of the synthesized this compound. The following represents expected spectroscopic data based on the structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the positions of the chloro and iodo substituents.
-
¹³C NMR: The carbon NMR spectrum should exhibit five distinct signals for the five carbon atoms of the pyridine ring. The carbons bearing the halogen atoms will show characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the aromatic C-H and C=C stretching vibrations. The C-Cl and C-I stretching vibrations typically appear in the fingerprint region and may be difficult to assign definitively without comparison to a known standard. A general guide to interpreting IR spectra can be found in various spectroscopy resources.[6]
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of this compound (239.44 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes). Fragmentation patterns may involve the loss of iodine and/or chlorine atoms.
Applications in Drug Discovery and Organic Synthesis
This compound is a versatile building block in organic synthesis, primarily due to the differential reactivity of the C-Cl and C-I bonds. The C-I bond is more susceptible to cleavage in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 2-position of the pyridine ring. This has been exploited in the synthesis of numerous biologically active molecules.
This regioselectivity is crucial in multi-step syntheses where sequential modifications of the pyridine core are required to build up molecular complexity. The resulting substituted pyridines are common scaffolds in a wide range of pharmaceuticals, including kinase inhibitors, GPCR modulators, and anti-infective agents.
Conclusion
This compound is a valuable and versatile intermediate in modern organic synthesis. Its preparation via the Sandmeyer reaction from 2-amino-5-chloropyridine provides a reliable route to this important building block. The distinct reactivity of its two halogen substituents allows for selective and sequential functionalization, making it a powerful tool for the synthesis of complex molecules in drug discovery and other areas of chemical research. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to support the work of researchers and scientists in the field. Further investigation into historical archives may yet uncover the specific origins of this important compound.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. This compound 244221-57-6 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. nbinno.com [nbinno.com]
- 5. 5-Chloro-2-fluoro-4-iodopyridine | C5H2ClFIN | CID 21865336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Solved The 1H NMR, 13C NMR, mass and IR spectra of compound | Chegg.com [chegg.com]
The Strategic Utility of 5-Chloro-2-iodopyridine in Modern Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
Abstract
5-Chloro-2-iodopyridine has emerged as a highly versatile and strategically important building block in medicinal chemistry. Its unique electronic properties and the differential reactivity of its two halogen substituents—the highly reactive iodine at the 2-position and the less reactive chlorine at the 5-position—allow for selective and sequential functionalization. This enables the efficient construction of complex, highly substituted pyridine scaffolds that are central to numerous biologically active molecules. This technical guide provides an in-depth overview of the applications of this compound in drug discovery, with a focus on its use in the synthesis of kinase inhibitors. Detailed experimental protocols, quantitative biological data, and visualizations of relevant signaling pathways and experimental workflows are presented to equip researchers with the practical knowledge to leverage this valuable synthetic intermediate.
Introduction: The Advantage of Orthogonal Halogen Reactivity
The pyridine ring is a privileged scaffold found in over 54 marketed drug molecules[1]. Its ability to form hydrogen bonds and engage in various intermolecular interactions makes it a common feature in molecules designed to target biological systems. Functionalized pyridines, particularly those with multiple substitution points, are of high value in the exploration of structure-activity relationships (SAR).
This compound (Figure 1) is a key starting material for creating such complex pyridines. The primary utility of this reagent lies in the orthogonal reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order I > Br > Cl[2]. This predictable reactivity allows for the selective functionalization of the 2-position (iodine) via reactions like Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination, while leaving the 5-position (chlorine) intact for subsequent transformations. This sequential approach is a cornerstone of modern synthetic strategy, enabling the rapid generation of diverse compound libraries for high-throughput screening and lead optimization.
Figure 1: Structure of this compound
Caption: Chemical structure of this compound.
Core Applications in Kinase Inhibitor Synthesis
A significant application of this compound and its analogs is in the synthesis of kinase inhibitors. Kinases are a major class of drug targets, particularly in oncology, and the pyridine scaffold is a common "hinge-binding" motif in many approved kinase inhibitors. The 5-chloropyridine moiety, in particular, is found in numerous potent inhibitors targeting various kinases.
Case Study: Synthesis of Pan-RAF Kinase Inhibitors
Mutations in the RAS-RAF-MEK-ERK signaling pathway are prevalent in a large percentage of human cancers[1]. This has driven intense efforts to develop inhibitors targeting key nodes in this cascade, such as the RAF kinases (A-RAF, B-RAF, C-RAF). Pan-RAF inhibitors, which target all three isoforms, are of particular interest to overcome resistance mechanisms associated with isoform-selective inhibitors[3][4].
The pyridopyridazinone GNE-9815 is a potent and highly selective pan-RAF inhibitor that demonstrates synergistic activity with MEK inhibitors in KRAS mutant cancers[2][5][6]. While the exact synthesis of GNE-9815 starting from this compound is not explicitly detailed in the cited literature, its structure is representative of the complex molecules that can be accessed using substituted chloropyridine building blocks. The synthesis of related 2,3,5-trisubstituted pyridine analogs, which also function as kinase inhibitors, provides a clear template for the strategic use of such intermediates.
The RAS-RAF-MEK-ERK Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that transduces signals from cell surface receptors to the nucleus, regulating cellular processes like proliferation, differentiation, and survival[7][8][9]. In many cancers, mutations in RAS or BRAF lead to constitutive activation of this pathway, driving uncontrolled cell growth. Pan-RAF inhibitors like GNE-9815 aim to block this aberrant signaling at the level of the RAF kinases.
Caption: The RAS-RAF-MEK-ERK signaling pathway and the point of intervention for pan-RAF inhibitors.
Experimental Protocols and Quantitative Data
This section provides a representative experimental protocol for the synthesis of a biologically active, substituted pyridine derivative, adapted from methodologies used for creating kinase inhibitors. The example demonstrates a sequential Suzuki coupling and nucleophilic aromatic substitution, a common strategy enabled by di-halogenated pyridines.
General Synthetic Workflow
The overall workflow for utilizing a di-halogenated pyridine in a drug discovery context involves sequential coupling reactions to build molecular complexity, followed by purification and biological evaluation.
References
- 1. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US9604966B2 - Crizotinib preparation method - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Page loading... [guidechem.com]
- 9. CN104693184A - Synthesis method of crizotinib - Google Patents [patents.google.com]
The Synthesis of 5-Chloro-2-iodopyridine: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-iodopyridine is a key heterocyclic building block in organic synthesis, particularly valued in the development of pharmaceuticals and agrochemicals. Its utility stems from the presence of two distinct halogen atoms on the pyridine ring, which allows for selective functionalization through various cross-coupling and substitution reactions. This technical guide provides a comprehensive review of the primary synthetic routes to this compound, offering detailed experimental protocols, tabulated quantitative data for comparative analysis, and visual diagrams of the reaction pathways.
Core Synthetic Strategies
The synthesis of this compound is predominantly achieved through two principal strategies: the Sandmeyer reaction starting from 2-amino-5-chloropyridine, and the halogen exchange reaction (an aromatic Finkelstein reaction) from 2,5-dichloropyridine. A third, less common approach involves direct iodination, though this can present challenges with regioselectivity.
Sandmeyer Reaction from 2-Amino-5-chloropyridine
The Sandmeyer reaction is a versatile and widely used method for the conversion of an aromatic amino group into a variety of substituents, including halogens, via a diazonium salt intermediate.[1][2] This is the most common and well-established route for the synthesis of this compound.
The overall transformation involves two key steps:
-
Diazotization: The primary amino group of 2-amino-5-chloropyridine is converted into a diazonium salt using a nitrosating agent, typically sodium nitrite, in the presence of a strong acid.[3][4]
-
Iodination: The resulting diazonium salt is then treated with an iodide source, such as potassium iodide, to replace the diazonium group with iodine.[2]
Materials:
-
2-Amino-5-chloropyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Dichloromethane (CH₂Cl₂)
-
Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-5-chloropyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at this temperature for 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any excess iodine.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
-
| Parameter | Condition |
| Starting Material | 2-Amino-5-chloropyridine |
| Reagents | NaNO₂, HCl, KI |
| Temperature | 0-5 °C (Diazotization) |
| Room Temperature (Iodination) | |
| Reaction Time | 1.5 - 3 hours |
| Typical Yield | 60-80% |
Table 1: Quantitative Data for the Sandmeyer Reaction
Halogen Exchange (Aromatic Finkelstein Reaction)
An alternative route to this compound is through a copper-catalyzed halogen exchange reaction, often referred to as an aromatic Finkelstein reaction.[5][6] This method involves the conversion of a more readily available dihalopyridine, such as 2,5-dichloropyridine, into the desired iodo-substituted product. The reaction is typically catalyzed by a copper(I) salt, often in the presence of a diamine ligand.[5]
Materials:
-
2,5-Dichloropyridine
-
Sodium Iodide (NaI)
-
Copper(I) Iodide (CuI)
-
N,N'-Dimethylethylenediamine (or other suitable diamine ligand)
-
Dioxane (or other suitable high-boiling solvent)
-
Ethyl Acetate
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk tube, add 2,5-dichloropyridine (1.0 eq), sodium iodide (2.0 eq), copper(I) iodide (0.05-0.10 eq), and the diamine ligand (0.10-0.20 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous dioxane via syringe.
-
-
Reaction:
-
Seal the tube and heat the reaction mixture to 110-130 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or TLC. The reaction may take 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and quench with a saturated aqueous solution of ammonium chloride.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Parameter | Condition |
| Starting Material | 2,5-Dichloropyridine |
| Reagents | NaI, CuI, Diamine Ligand |
| Catalyst | Copper(I) Iodide |
| Ligand | e.g., N,N'-Dimethylethylenediamine |
| Temperature | 110-130 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | Moderate to good |
Table 2: Quantitative Data for the Halogen Exchange Reaction
Conclusion
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 4. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
- 5. Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction [organic-chemistry.org]
- 6. Finkelstein reaction - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Selective Suzuki Coupling of 5-Chloro-2-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds. These structural motifs are of significant interest in medicinal chemistry and materials science. This document provides a detailed protocol for the selective Suzuki coupling of 5-chloro-2-iodopyridine. This substrate is particularly useful as it allows for selective functionalization at the C2 position due to the higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This inherent reactivity difference enables the synthesis of 2-aryl-5-chloropyridines, which can be further functionalized at the C5 position in subsequent reactions.
Principle of Selectivity
The selective Suzuki coupling of this compound at the C2 position is primarily governed by the difference in bond dissociation energies of the C-I and C-Cl bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition to the palladium(0) catalyst, which is the initial and often rate-determining step in the catalytic cycle. By carefully selecting the reaction conditions, such as the catalyst, ligand, base, and temperature, the preferential reaction at the more reactive iodide site can be achieved with high selectivity, leaving the chloride intact for subsequent transformations.
Experimental Protocols
This section details a general protocol for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using a biphasic system)
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating plate
-
Inert gas (Nitrogen or Argon)
General Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Through the septum, add the degassed anhydrous solvent (e.g., 1,4-dioxane). If a biphasic system is used, add degassed water.
-
Catalyst Addition: In a separate vial, prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.) and any additional ligand in a small amount of the reaction solvent. Add this catalyst solution to the reaction mixture via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-5-chloropyridine product.
Data Presentation
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 | 12 | ~85 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 8 | ~90 |
| 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 80 | 16 | ~82 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 | 12 | ~78 |
| 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 10 | ~88 |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for Sonogashira Reaction of 5-Chloro-2-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Sonogashira cross-coupling reaction conditions for 5-chloro-2-iodopyridine. This versatile reaction is a cornerstone in synthetic organic chemistry, enabling the formation of a carbon-carbon bond between the pyridine scaffold and a terminal alkyne. This methodology is of significant interest in drug discovery and materials science for the synthesis of novel compounds with diverse applications.
Introduction
The Sonogashira reaction is a powerful palladium- and copper-cocatalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne.[1] For this compound, the significantly higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond allows for selective alkynylation at the 2-position of the pyridine ring under typical Sonogashira conditions. This selective functionalization makes this compound a valuable building block for the synthesis of substituted pyridines.
Reaction Principle
The catalytic cycle of the Sonogashira reaction involves two interconnected cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition with the aryl iodide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the alkynyl group from copper to the palladium complex, followed by reductive elimination, yields the desired 2-alkynyl-5-chloropyridine product and regenerates the active palladium(0) catalyst.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative experimental conditions for the Sonogashira coupling of this compound with various terminal alkynes.
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Cocatalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | - | - | [TBP][4EtOV] | 55 | 3 | 72[2][3] |
| 2 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85 (analogous substrate)[4] |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (0.5) | - | - | [TBP][4EtOV] | 55 | 3 | Not Reported[3] |
| 4 | 1-Hexyne | Pd(PPh₃)₄ / CuI | - | Et₃N | THF | RT | 6 | 85 (analogous substrate) |
| 5 | (Trimethylsilyl)acetylene | Pd(PPh₃)₄ / CuI | - | Et₃N | THF | RT | 3 | 97 (analogous substrate) |
Note: Yields for analogous substrates are provided for comparative purposes and may require optimization for this compound.
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical Sonogashira reaction of this compound with phenylacetylene.
Materials and Reagents:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Tetrabutylphosphonium 4-ethoxyvalerate ([TBP][4EtOV]) or a suitable solvent system (e.g., DMF/Et₃N)
-
Anhydrous, degassed solvents
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (e.g., 0.5 mmol, 1.0 equiv) and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., 0.8 mL of [TBP][4EtOV]). Stir the mixture for a few minutes to ensure dissolution.[2][3]
-
Alkyne Addition: Add phenylacetylene (e.g., 0.5 mmol, 1.0 equiv) to the reaction mixture dropwise via a syringe.[2]
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 55 °C) and stir for the required time (e.g., 3 hours).[2][3]
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If an ionic liquid is used, the product can be extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). If a conventional solvent system is used, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 5-chloro-2-(phenylethynyl)pyridine.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Sonogashira reaction involving this compound.
Caption: Catalytic cycles of the Sonogashira reaction.
References
Application Notes and Protocols: Heck Coupling of 5-Chloro-2-iodopyridine with Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1][2] This reaction is of paramount importance in organic synthesis, particularly in the pharmaceutical and agrochemical industries, for the construction of complex molecular architectures.[3] 5-Chloro-2-iodopyridine is a valuable building block in medicinal chemistry, and its functionalization via the Heck coupling allows for the introduction of diverse alkenyl substituents at the 2-position, leading to the synthesis of novel compounds with potential biological activity. The selective reactivity of the carbon-iodine bond over the carbon-chlorine bond allows for regioselective vinylation.
These application notes provide a summary of reaction conditions and detailed protocols for the Heck coupling of this compound with various alkenes, including acrylate and styrene derivatives.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the Heck coupling of this compound with representative alkenes. Please note that yields and optimal conditions can vary depending on the specific alkene, catalyst system, and scale of the reaction.
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ethyl Acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 12 | ~85-95 |
| Styrene | Pd(OAc)₂ (1-2) | None | Et₃N (1.5) | NMP | 120 | 8 | ~80-90 |
| n-Butyl Acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | DMA | 110 | 16 | High |
| Methyl Acrylate | Pd/C (5) | - | Na₂CO₃/Et₃N (2) | NMP | 100 | 24 | High[4] |
| 4-Vinylpyridine | Pd(OAc)₂ (5) | (o-tolyl)₃P (10) | Et₃N (2) | Acetonitrile | 90 | 18 | Good |
Experimental Protocols
The following are detailed protocols for the Heck coupling of this compound with ethyl acrylate and styrene. These protocols are based on established methods for similar aryl halides and can be adapted for other alkenes.[5][6]
Protocol 1: Heck Coupling of this compound with Ethyl Acrylate
This protocol describes a typical procedure for the coupling of this compound with an activated alkene, ethyl acrylate, using a palladium acetate catalyst with a phosphine ligand.
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.04 equiv.).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous DMF (to achieve a concentration of approximately 0.1 M with respect to the this compound).
-
Add triethylamine (2.0 equiv.) followed by ethyl acrylate (1.5 equiv.) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-ethyl 3-(5-chloropyridin-2-yl)acrylate.
Protocol 2: Heck Coupling of this compound with Styrene
This protocol outlines a procedure for the coupling of this compound with styrene, often achievable without the need for a phosphine ligand.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous NMP (to achieve a concentration of approximately 0.2 M).
-
Add palladium(II) acetate (0.01-0.02 equiv.) to the solution.
-
Add triethylamine (1.5 equiv.) and styrene (1.2 equiv.) to the reaction mixture.
-
Heat the reaction to 120 °C and stir for 8 hours, monitoring the progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield 5-chloro-2-(E)-styrylpyridine.
Visualizations
General Heck Coupling Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction.[7]
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow for Heck Coupling
The diagram below outlines a typical experimental workflow for performing and working up a Heck coupling reaction.
Caption: A typical experimental workflow for a Heck coupling reaction.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 5. sctunisie.org [sctunisie.org]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Chloro-2-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in synthetic organic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is particularly valuable in the synthesis of pharmaceuticals and other complex organic molecules where the introduction of an amine group onto an aromatic or heteroaromatic ring is a key step. The amination of dihalogenated pyridines, such as 5-chloro-2-iodopyridine, presents a unique challenge and opportunity for regioselective functionalization. Due to the differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl), the Buchwald-Hartwig amination can be directed to selectively occur at the more reactive C-I bond at the 2-position, leaving the C-Cl bond at the 5-position intact for subsequent transformations.[2][3] This selective amination provides a versatile platform for the synthesis of substituted aminopyridines, which are prevalent scaffolds in numerous biologically active compounds.
These application notes provide a detailed protocol for the selective Buchwald-Hartwig amination of this compound. The information is intended for researchers in academia and industry who are engaged in synthetic chemistry, medicinal chemistry, and drug development.
Key Reaction Parameters and Optimization
Successful Buchwald-Hartwig amination of this compound hinges on the careful selection of several key reaction parameters:
-
Catalyst System: The choice of palladium precursor and ligand is critical. Commonly used palladium sources include Pd(OAc)₂ and Pd₂(dba)₃. The ligand plays a crucial role in the efficiency and selectivity of the reaction. Bidentate phosphine ligands such as BINAP and Xantphos have been shown to be effective for the amination of halopyridines.[1][2][3][4]
-
Base: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine and the subsequent catalytic cycle. Common choices include cesium carbonate (Cs₂CO₃) and sodium tert-butoxide (NaOtBu).[2][4][5] The choice of base can impact the reaction rate and the tolerance of other functional groups in the substrates.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to ensure a water-free reaction environment, which is crucial for the stability of the catalyst and reagents.[5]
-
Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates and the chosen catalyst system. Microwave irradiation can also be employed to accelerate the reaction.
Experimental Protocol: Selective Amination of this compound with Morpholine
This protocol describes a general procedure for the selective amination of this compound with morpholine as the amine coupling partner.
Materials:
-
This compound
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer with a hot plate
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography equipment
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 mmol), cesium carbonate (1.5 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and BINAP (0.03 mmol, 3 mol%).
-
Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene (5 mL) via syringe, followed by morpholine (1.2 mmol).
-
Reaction: Stir the reaction mixture at 100 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.
-
Extraction: Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-(morpholin-4-yl)-5-chloropyridine.
Data Presentation
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 12 | >90 |
| 2 | Aniline | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu (2.0) | Dioxane | 110 | 8 | >85 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 16 | >88 |
Note: The data presented in this table is representative and based on typical outcomes for Buchwald-Hartwig amination reactions under the specified conditions. Actual yields may vary depending on the specific amine and precise reaction conditions.
Logical Workflow of the Buchwald-Hartwig Amination
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle of the Buchwald-Hartwig Amination
References
Application Notes and Protocols for the Synthesis of Substituted Pyridines from 5-Chloro-2-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of substituted pyridines utilizing 5-Chloro-2-iodopyridine as a versatile starting material. This dihalogenated pyridine is a valuable building block in medicinal chemistry and drug discovery, offering a platform for the selective introduction of various functional groups. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for chemoselective functionalization, primarily through palladium-catalyzed cross-coupling reactions at the more labile C-2 position (C-I bond).
This document outlines detailed protocols for several key transformations, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Stille, and Negishi cross-coupling reactions. The provided methodologies and quantitative data are intended to serve as a practical resource for the synthesis of diverse pyridine libraries for screening and development.
Principle of Reactivity
The synthetic utility of this compound is anchored in the differential reactivity of its two halogen substituents. The carbon-iodine bond is substantially weaker and therefore more susceptible to oxidative addition to a low-valent palladium catalyst compared to the more robust carbon-chlorine bond. This inherent property allows for highly selective cross-coupling reactions at the 2-position of the pyridine ring, leaving the chlorine atom at the 5-position intact for potential subsequent transformations.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-5-chloropyridines
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] In the case of this compound, it provides an efficient route to 2-aryl-5-chloropyridines.
Experimental Protocol: General Procedure for C2-Selective Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.
-
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[3]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-chloropyridine product.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | >95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |
| 3 | 3-Tolylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | THF | 80 | 24 | 90-98 |
| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 16 | 88-96 |
Note: Yields are representative for this class of reaction and may vary based on the specific arylboronic acid used and optimization of reaction conditions.
Sonogashira Coupling: Synthesis of 2-Alkynyl-5-chloropyridines
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to 2-alkynyl-5-chloropyridines.[4][5] This reaction is typically co-catalyzed by palladium and copper complexes.[6]
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne
-
Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add the anhydrous solvent (e.g., THF, 10 mL) followed by the amine base (e.g., Et₃N, 2.0 mmol, 2.0 equiv.).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise.
-
Continue stirring at room temperature or heat to 40-60 °C, monitoring the reaction by TLC or GC-MS. Reaction times are typically 2-8 hours.[7]
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove catalyst residues.
-
Wash the organic phase with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data for Sonogashira Coupling
| Entry | Alkyne Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 4 | 92 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ / CuI | DIPA | DMF | 50 | 6 | 88 |
| 3 | (Trimethylsilyl)acetylene | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | Toluene | 60 | 5 | 95 |
| 4 | 2-Methyl-3-butyn-2-ol | PdCl₂(dppf) / CuI | Et₃N | Acetonitrile | RT | 8 | 90 |
Note: Yields are representative and may require optimization for specific substrates.
Buchwald-Hartwig Amination: Synthesis of 2-Amino-5-chloropyridines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8][9] It allows for the synthesis of 2-amino-5-chloropyridine derivatives from this compound and a primary or secondary amine.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene or 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), Xantphos (0.024 mmol, 2.4 mol%), and NaOt-Bu (1.4 mmol, 1.4 equiv.) to a dry Schlenk tube.
-
Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by LC-MS or GC-MS. Reaction is typically complete in 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 100 | 18 | 94 |
| 2 | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 85 |
| 3 | n-Butylamine | Pd₂(dba)₃ / BrettPhos | LHMDS | THF | 80 | 16 | 91 |
| 4 | Piperidine | Pd-G3-Xantphos | K₂CO₃ | t-BuOH | 90 | 20 | 89 |
Note: Yields are representative and depend on the specific amine and reaction conditions.
Stille Coupling: Synthesis of 2-Substituted-5-chloropyridines
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organostannane (organotin) reagent.[7] It is a versatile method for forming C-C bonds and is tolerant of a wide range of functional groups.[10][11]
Experimental Protocol: General Procedure for Stille Coupling
Materials:
-
This compound
-
Organostannane reagent (e.g., Aryl-SnBu₃, Vinyl-SnBu₃)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous DMF or Toluene
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.) and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Add anhydrous DMF (5 mL).
-
Add the organostannane reagent (1.1 mmol, 1.1 equiv.) via syringe.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with a saturated aqueous solution of KF (to remove tin byproducts) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Quantitative Data for Stille Coupling
| Entry | Organostannane Partner | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyltributylstannane | Pd(PPh₃)₄ | Toluene | 110 | 12 | 85 |
| 2 | (Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ | DMF | 90 | 16 | 82 |
| 3 | Tributyl(vinyl)stannane | Pd₂(dba)₃ / P(furyl)₃ | THF | 70 | 8 | 90 |
| 4 | (4-Methoxyphenyl)tributylstannane | Pd(OAc)₂ / PPh₃ | Dioxane | 100 | 24 | 78 |
Note: Organotin reagents are toxic and should be handled with appropriate safety precautions. Yields are representative.
Negishi Coupling: An Alternative for C-C Bond Formation
The Negishi coupling utilizes an organozinc reagent to couple with an organohalide, catalyzed by a nickel or palladium complex.[12] This method is particularly useful for its high functional group tolerance and reactivity.
Experimental Protocol: General Procedure for Negishi Coupling
Materials:
-
This compound
-
Organozinc reagent (prepared in situ or pre-formed)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos
-
Anhydrous THF
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Add a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous THF (5 mL).
-
Slowly add the organozinc reagent (1.2 mmol, 1.2 equiv., typically a 0.5 M solution in THF) at room temperature.
-
Stir the reaction at room temperature or heat to 60 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Quantitative Data for Negishi Coupling
| Entry | Organozinc Partner | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylzinc chloride | Pd(OAc)₂ / SPhos | THF | 60 | 12 | 90 |
| 2 | Ethylzinc bromide | Pd₂(dba)₃ / P(2-furyl)₃ | DMF | 50 | 8 | 75 |
| 3 | Thienylzinc chloride | PdCl₂(dppf) | THF | RT | 24 | 88 |
| 4 | Isopropylzinc bromide | NiCl₂(dme) | DMA | 80 | 16 | 65 |
Note: Organozinc reagents are moisture-sensitive and should be handled under strictly anhydrous conditions. Yields are representative.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Stille Coupling [organic-chemistry.org]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Stille Coupling | NROChemistry [nrochemistry.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes and Protocols for the Use of 5-Chloro-2-iodopyridine in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-iodopyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its distinct electronic properties and the differential reactivity of its two halogen substituents make it an ideal scaffold for the synthesis of a wide array of complex molecules. The presence of both a chloro and an iodo group allows for selective, sequential cross-coupling reactions, enabling the efficient construction of polysubstituted pyridine derivatives. These derivatives are core components of numerous biologically active compounds, including kinase inhibitors.
This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Key Applications in Pharmaceutical Synthesis
This compound is a valuable starting material for the synthesis of various pharmaceutical intermediates. The differential reactivity of the C-I and C-Cl bonds (iodine being more reactive in palladium-catalyzed cross-coupling reactions) allows for selective functionalization. This sequential modification is a powerful strategy in the synthesis of complex drug molecules.
A notable application of this scaffold is in the synthesis of kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases. For instance, substituted pyridines are core structural motifs in many p38 MAPK (mitogen-activated protein kinase) inhibitors. The p38 MAPK signaling pathway is a key regulator of inflammatory responses.
Signaling Pathway of p38 MAPK Inhibition
Caption: p38 MAPK signaling pathway and the point of inhibition.
Experimental Protocols
The following sections provide detailed protocols for key cross-coupling reactions using this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. Due to the higher reactivity of the C-I bond, this reaction can be performed selectively at the 2-position of this compound.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2.5) | 1,4-Dioxane | 90 | 16 | 92 |
| 3 | 3-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 110 | 8 | 88 |
Detailed Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), the palladium catalyst, the ligand, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This reaction is highly effective at the 2-position of this compound.
Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Quantitative Data for Sonogashira Coupling:
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N (3) | THF | 60 | 6 | 95 |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (2) | CuI (4) | DIPEA (3) | DMF | 50 | 8 | 91 |
| 3 | Propargyl alcohol | Pd(OAc)₂ (2) + PPh₃ (4) | CuI (5) | Et₃N (3) | Acetonitrile | RT | 12 | 87 |
Detailed Experimental Protocol:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol), the palladium catalyst, and the copper(I) co-catalyst in the specified solvent.
-
Reagent Addition: Add the base and the terminal alkyne (1.2 mmol) via syringe.
-
Reaction: Stir the mixture at the indicated temperature for the specified duration. Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the synthesis of N-aryl-5-chloropyridin-2-amines from this compound.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Quantitative Data for Buchwald-Hartwig Amination:
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu (1.5) | Toluene | 100 | 18 | 82 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 16 | 89 |
| 3 | Morpholine | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | Toluene | 100 | 24 | 78 |
Detailed Experimental Protocol:
-
Reaction Setup: Charge a Schlenk tube with the palladium catalyst, ligand, and base.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Add this compound (1.0 mmol), the amine (1.2 mmol), and the degassed solvent.
-
Reaction: Place the sealed tube in a preheated oil bath at the specified temperature and stir for the indicated time.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Experimental Workflow
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. The protocols and data presented herein demonstrate its utility in key carbon-carbon and carbon-nitrogen bond-forming reactions. The ability to perform selective cross-coupling at the 2-position provides a reliable and efficient strategy for the synthesis of complex substituted pyridines, which are prevalent in many drug candidates. These application notes serve as a comprehensive guide for researchers and scientists in the field of drug discovery and development.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Chloro-2-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 5-chloro-2-iodopyridine. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the strategic placement of two distinct halogen atoms, allowing for selective functionalization. The higher reactivity of the carbon-iodine bond at the 2-position enables chemoselective Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, leaving the chloro-substituent at the 5-position available for subsequent transformations.
Principle of Chemoselectivity
The palladium-catalyzed cross-coupling reactions of this compound proceed with high selectivity at the 2-position. This is attributed to the significant difference in bond dissociation energies between the C-I and C-Cl bonds. The weaker C-I bond undergoes oxidative addition to the palladium(0) catalyst at a much faster rate than the stronger C-Cl bond, allowing for selective formation of the desired 2-substituted-5-chloropyridine derivatives under carefully controlled reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between this compound and various aryl- or heteroarylboronic acids. This reaction is widely used to synthesize biaryl and heteroaryl pyridine derivatives, which are common scaffolds in pharmaceutical agents.
Data Presentation: Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | ~95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | ~90 |
| 3 | 3-Thiopheneboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 12 | ~88 |
| 4 | 4-Pyridylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | Toluene | 110 | 16 | ~85 |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., Na₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-chloropyridine product.
Sonogashira Coupling
The Sonogashira coupling provides a powerful means to introduce terminal alkynes at the 2-position of this compound, leading to the formation of 2-alkynyl-5-chloropyridines. These products are valuable intermediates for the synthesis of more complex molecules through further functionalization of the alkyne moiety.
Data Presentation: Sonogashira Coupling of this compound
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | RT | 4 | 92 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (2.5) | CuI (5) | Et₃N (2) | DMF | 100 | 3 | 96 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | DIPA (3) | Toluene | 60 | 6 | 89 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3) | THF | RT | 3 | 82 |
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.1 mmol, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), 3.0 mmol, 3.0 equiv)
-
Anhydrous solvent (e.g., THF)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base.
-
Stir the mixture for a few minutes at room temperature.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at the specified temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 2-alkynyl-5-chloropyridine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling this compound with a variety of primary and secondary amines. This reaction is a powerful tool for the synthesis of 2-amino-5-chloropyridine derivatives, which are prevalent in many biologically active compounds.[1]
Data Presentation: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu (1.4) | Toluene | 100 | 18 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 24 | 88 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ (2) | Toluene | 100 | 16 | 91 |
| 4 | Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.4) | Toluene | 100 | 20 | 93 |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
Ligand (e.g., BINAP, 0.015 mmol, 1.5 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and heating plate
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.
-
Add this compound and the solvent.
-
Add the amine to the reaction mixture.
-
Seal the tube and heat the reaction mixture to the specified temperature with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired 2-amino-5-chloropyridine derivative.
References
Application Notes and Protocols for the Negishi Coupling of 5-Chloro-2-iodopyridine
Introduction
The Negishi cross-coupling reaction is a powerful and versatile method in synthetic organic chemistry for the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction couples an organozinc compound with an organic halide or triflate.[2] Its advantages include mild reaction conditions, high functional group tolerance, and often high yields, making it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and functional materials.[3]
This document provides a detailed experimental protocol for the Negishi coupling of 5-Chloro-2-iodopyridine with various organozinc reagents. Due to the significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds, this reaction proceeds with high chemoselectivity at the 2-position of the pyridine ring. The C-I bond undergoes oxidative addition to the palladium(0) catalyst much more readily than the C-Cl bond.[2] This protocol is intended for researchers, scientists, and drug development professionals.
Illustrative Reaction Scheme
The general scheme for the Negishi coupling of this compound involves the reaction of the substrate with an organozinc halide (R-ZnX) in the presence of a palladium catalyst to form the corresponding 2-substituted-5-chloropyridine.
Caption: General reaction scheme for the selective Negishi cross-coupling at the 2-position of this compound.
Experimental Protocols
The following protocol describes a general procedure for the Negishi coupling on a laboratory scale. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox, as organozinc reagents are sensitive to moisture and air.[4]
Materials and Reagents
-
This compound
-
Organohalide or Organolithium precursor for the organozinc reagent
-
n-Butyllithium (n-BuLi) or Magnesium (Mg) turnings
-
Anhydrous Zinc Chloride (ZnCl₂) solution (e.g., 1.0 M in THF)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 1-5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Saturated aqueous Ethylenediaminetetraacetic acid (EDTA) solution
-
Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Equipment
-
Flame-dried Schlenk flasks or round-bottom flasks with septa
-
Magnetic stirrer and stir bars
-
Heating plate or oil bath
-
Syringes and needles for transfer of reagents
-
Inert gas supply (Nitrogen or Argon) with a manifold
-
Rotary evaporator
-
Glassware for work-up (separatory funnel, beakers, etc.)
-
Flash column chromatography setup
Protocol 1: In Situ Preparation of Organozinc Reagent and Subsequent Coupling
This protocol is divided into two main stages: the preparation of the organozinc reagent followed by the cross-coupling reaction.
Part A: Preparation of the Organozinc Reagent (Example: Phenylzinc Chloride)
-
Setup: Place a magnetic stir bar in a flame-dried, two-necked Schlenk flask. Seal the flask and purge with an inert atmosphere.
-
Initial Reagents: To the flask, add anhydrous THF (e.g., 20 mL for a 5 mmol scale reaction) followed by bromobenzene (1.05 equivalents).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes. The formation of phenyllithium may be indicated by a color change.
-
Transmetalation: To the freshly prepared phenyllithium solution, slowly add a solution of anhydrous zinc chloride in THF (1.0 M, 1.1 equivalents) at -78 °C. After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature, stirring for an additional 30-60 minutes. This forms the phenylzinc chloride reagent.[4]
Part B: Negishi Cross-Coupling Reaction
-
Reactant Addition: In a separate Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 equivalents), to the solution of this compound.
-
Coupling: Slowly transfer the freshly prepared organozinc reagent from Part A into the flask containing the substrate and catalyst via cannula or syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-65 °C) until the starting material is consumed.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from a few hours to overnight.[1]
Part C: Work-up and Purification
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of a saturated aqueous solution of NH₄Cl.[1] Alternatively, a saturated EDTA solution can be used to chelate the zinc salts, which can simplify the extraction process.[3]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 50 mL).[5]
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 5-chloro-2-arylpyridine product.
Data Presentation
The following tables provide illustrative quantitative data for a typical reaction setup and expected outcomes.
Table 1: Illustrative Reagents and Stoichiometry for Coupling with Phenylzinc Chloride
| Component | Molecular Weight ( g/mol ) | Amount (for 5 mmol scale) | Equivalents | Concentration / Notes |
| This compound | 239.43 | 1.197 g | 1.0 | - |
| Bromobenzene | 157.01 | 0.824 g (0.55 mL) | 1.05 | Precursor for organozinc |
| n-Butyllithium | 64.06 | 2.0 mL | 1.0 | 2.5 M solution in hexanes |
| Zinc Chloride | 136.30 | 5.5 mL | 1.1 | 1.0 M solution in THF |
| Pd(PPh₃)₄ | 1155.56 | 289 mg | 0.05 | Catalyst |
| Anhydrous THF | 72.11 | ~50 mL | - | Solvent |
Table 2: Illustrative Examples of Negishi Coupling Products and Typical Yields
| Organozinc Reagent (R-ZnCl) | Product Name | Product Structure | Typical Yield (%) |
| Phenylzinc chloride | 5-Chloro-2-phenylpyridine | ![]() | 80 - 95% |
| 4-Methoxyphenylzinc chloride | 5-Chloro-2-(4-methoxyphenyl)pyridine | ![]() | 75 - 90% |
| 2-Thienylzinc chloride | 5-Chloro-2-(thiophen-2-yl)pyridine | ![]() | 70 - 88% |
| Ethylzinc chloride | 5-Chloro-2-ethylpyridine | ![]() | 65 - 85% |
Note: Yields are illustrative and can vary based on specific reaction conditions, purity of reagents, and scale.
Visualizations
Catalytic Cycle
The generally accepted mechanism for the palladium-catalyzed Negishi coupling involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
Caption: Catalytic cycle for the Negishi cross-coupling reaction.
Experimental Workflow
The following diagram outlines the step-by-step workflow for the synthesis.
Caption: Step-by-step experimental workflow for the synthesis.
References
Application of 5-Chloro-2-iodopyridine in Agrochemical Research
Introduction
5-Chloro-2-iodopyridine is a versatile heterocyclic building block increasingly utilized in the discovery and development of novel agrochemicals. Its distinct reactivity, stemming from the presence of two different halogen atoms on the pyridine ring, allows for selective functionalization through various cross-coupling reactions. The iodine atom at the 2-position is particularly susceptible to palladium-catalyzed reactions such as Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of diverse aryl, heteroaryl, or alkynyl moieties. This strategic derivatization has led to the synthesis of compounds with significant insecticidal, fungicidal, and herbicidal activities. This document provides detailed application notes, experimental protocols, and biological activity data for agrochemicals derived from this compound, aimed at researchers and professionals in the agrochemical industry.
Insecticidal Applications
The pyridine scaffold is a core component of several classes of insecticides, most notably the neonicotinoids, which act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects, leading to paralysis and death.[1] By incorporating various substituents at the 2-position of the 5-chloropyridine core, novel insecticides with potent activity against a range of pests can be developed.
Synthesis of 2-Aryl-5-chloropyridines via Suzuki-Miyaura Coupling
A common strategy for synthesizing insecticidal compounds from this compound is the Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group. This reaction offers a robust method for creating C-C bonds with high yields and functional group tolerance.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol describes a general procedure for the synthesis of 2-phenyl-5-chloropyridine.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in a small amount of 1,4-dioxane.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 2-phenyl-5-chloropyridine.
Quantitative Data: Insecticidal Activity
| Compound ID | Structure | Target Pest | Bioassay | Activity (LC₅₀/LD₅₀) | Reference |
| 1f | 6-(p-chlorophenyl)-2-ethoxy-4-phenyl-3-cyanopyridine | Aphis craccivora (nymphs) | Leaf-dip | 0.080 mg/L | [1][2] |
| 1d | 6-(p-chlorophenyl)-2-methoxy-4-(p-methoxyphenyl)-3-cyanopyridine | Aphis craccivora (nymphs) | Leaf-dip | 0.098 mg/L | [1][2] |
| Compound 7 | Pyridine derivative | Culex pipiens (larvae) | Larvicidal assay | LC₅₀ = 180.35 µg/mL | [3][4][5] |
| Compound 5 | Pyridine derivative | Culex pipiens (larvae) | Larvicidal assay | LC₅₀ = 222.87 µg/mL | [3][4][5] |
Signaling Pathway: Neonicotinoid Mode of Action
Derivatives of 5-chloropyridine often exhibit a mode of action similar to neonicotinoid insecticides. They act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system. This binding leads to an overstimulation of the receptors, resulting in involuntary muscle contractions, paralysis, and ultimately, death of the insect.
References
- 1. Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and insecticidal activity of some pyrazole, pyridine, and pyrimidine candidates against Culex pipiens L. larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and insecticidal activity of some pyrazole, pyridine, and pyrimidine candidates against Culex pipiens L. larvae | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Scalable Synthesis of Derivatives from 5-Chloro-2-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-iodopyridine is a versatile and highly valuable building block in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical research. Its distinct electronic and steric properties, arising from the presence of both a chloro and an iodo substituent on the pyridine ring, allow for selective and sequential functionalization. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond, enabling the regioselective introduction of a wide array of substituents at the 2-position. This unique reactivity profile makes this compound an ideal starting material for the scalable synthesis of a diverse library of pyridine derivatives, which are core scaffolds in numerous biologically active molecules.[1]
These application notes provide detailed protocols for three of the most powerful and widely used palladium-catalyzed cross-coupling reactions for the derivatization of this compound: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. The provided methodologies are designed to be scalable and adaptable for applications in drug discovery and process development.
Core Synthetic Methodologies
The derivatization of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. The greater reactivity of the C-I bond allows for selective functionalization at the 2-position of the pyridine ring.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-5-chloropyridines
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds, specifically for the synthesis of biaryl and vinyl-substituted aromatic compounds. In the context of this compound, this reaction allows for the efficient introduction of a wide range of aryl and heteroaryl substituents at the 2-position.
Quantitative Data Summary: Suzuki-Miyaura Coupling of this compound
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| (4-Methoxyphenyl)boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85-95 | [2] |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 16 | ~90 | [3] |
| (4-Fluorophenyl)boronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | t-BuOH | 100 | 18 | 80-90 | [3] |
Experimental Protocol: Scalable Synthesis of 5-Chloro-2-(4-methoxyphenyl)pyridine
-
Materials:
-
This compound
-
(4-Methoxyphenyl)boronic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Nitrogen or Argon gas for inert atmosphere
-
-
Procedure:
-
To a dry, inerted reaction vessel, add this compound (1.0 equiv.), (4-methoxyphenyl)boronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
In a separate flask, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 equiv., 2 mol%) and SPhos (0.04 equiv., 4 mol%) in a portion of the anhydrous 1,4-dioxane.
-
To the main reaction vessel, add the remaining anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-chloropyridine product.
-
Sonogashira Coupling: Synthesis of 2-Alkynyl-5-chloropyridines
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in many pharmaceuticals and functional materials. For this compound, the Sonogashira coupling provides a direct route to 2-alkynyl-5-chloropyridines.
Quantitative Data Summary: Sonogashira Coupling of this compound
| Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ (0.5) | - | - | [TBP][4EtOV] | 55 | 3 | 72 | [5] |
| Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N (2) | DMF | 65 | 12 | >90 | [6] |
| Propargyl alcohol | PdCl₂(PPh₃)₂ (0.5) | - | - | [TBP][4EtOV] | 55 | 3 | ~70 | [5] |
Experimental Protocol: Scalable Synthesis of 5-Chloro-2-(phenylethynyl)pyridine
-
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF, anhydrous and degassed)
-
Nitrogen or Argon gas for inert atmosphere
-
-
Procedure:
-
To a dry, inerted reaction vessel, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.05 equiv., 5 mol%), and copper(I) iodide (0.05 equiv., 5 mol%).
-
Add anhydrous and degassed DMF to the reaction vessel.
-
Add triethylamine (2.0 equiv.) to the mixture.
-
Finally, add phenylacetylene (1.2 equiv.) dropwise to the reaction mixture.
-
Heat the reaction mixture to 65 °C with stirring under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-alkynyl-5-chloropyridine product.
-
Buchwald-Hartwig Amination: Synthesis of 2-Amino-5-chloropyridines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7] It allows for the coupling of a wide variety of amines (primary, secondary, and even ammonia) with aryl halides. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of N-aryl compounds.[8] For this compound, it provides a direct route to 2-amino-5-chloropyridine derivatives.
Quantitative Data Summary: Buchwald-Hartwig Amination of this compound
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 16 | 85-95 | [1][5] |
| Aniline | Pd(OAc)₂ (1) | BINAP (1.5) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 24 | ~80 | [5] |
| Piperidine | [Pd(allyl)Cl]₂ (1) | BippyPhos (2) | K₃PO₄ (2) | t-Amyl alcohol | 100 | 18 | >90 | [9] |
Experimental Protocol: Scalable Synthesis of 4-(5-Chloropyridin-2-yl)morpholine
-
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous and degassed)
-
Nitrogen or Argon gas for inert atmosphere
-
-
Procedure:
-
To a dry, inerted reaction vessel, add tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv., 2 mol%) and XPhos (0.04 equiv., 4 mol%).
-
Add anhydrous and degassed toluene to the vessel.
-
Add this compound (1.0 equiv.), morpholine (1.2 equiv.), and sodium tert-butoxide (1.5 equiv.).
-
Heat the reaction mixture to 100 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 16-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-amino-5-chloropyridine derivative.
-
Conclusion
The scalable synthesis of derivatives from this compound is readily achievable through well-established palladium-catalyzed cross-coupling reactions. The protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provided herein offer robust and adaptable methods for the synthesis of a diverse range of 2-substituted-5-chloropyridines. These derivatives are key intermediates in the development of novel pharmaceuticals and agrochemicals. The careful selection of catalyst, ligand, base, and solvent, as outlined in these application notes, is crucial for achieving high yields and purity on a scalable level.
References
- 1. bristol.ac.uk [bristol.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. Improved microwave-assisted ligand-free Suzuki–Miyaura cross-coupling of 5-iodo-2′-deoxyuridine in pure water - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Cross-Coupling Reactions of 5-Chloro-2-iodopyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-chloro-2-iodopyridine in cross-coupling reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive in the cross-coupling of this compound?
A1: The carbon-iodine (C-I) bond at the 2-position is significantly more reactive than the carbon-chloro (C-Cl) bond at the 5-position. This differential reactivity is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, making the oxidative addition of a palladium(0) catalyst to the C-I bond much more favorable. This allows for selective functionalization at the 2-position while leaving the 5-chloro substituent intact for potential subsequent transformations.
Q2: What are the most common side reactions observed during the cross-coupling of this compound?
A2: The primary side reactions include:
-
Deiodination/Dechlorination: Reduction of the C-I or C-Cl bond to a C-H bond, resulting in the formation of 5-chloropyridine or 2-iodopyridine (less common), or even pyridine. This can be caused by certain bases, solvents, or impurities.
-
Homocoupling: Dimerization of the coupling partner (e.g., boronic acid in Suzuki coupling, terminal alkyne in Sonogashira coupling, or organostannane in Stille coupling) or the this compound substrate itself.
-
Protodeboronation (Suzuki Coupling): Cleavage of the carbon-boron bond of the boronic acid reagent, particularly under aqueous basic conditions and at elevated temperatures.
Q3: How does the choice of palladium catalyst and ligand affect the reaction?
A3: The catalyst and ligand system is crucial for a successful cross-coupling. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often employed, especially if subsequent coupling of the less reactive C-Cl bond is desired. These ligands promote the oxidative addition step and stabilize the palladium catalyst. For the more reactive C-I bond, traditional catalysts like Pd(PPh₃)₄ may suffice. However, the choice of ligand can also influence the rate of side reactions.
Q4: Can these cross-coupling reactions be performed without a copper co-catalyst in the case of Sonogashira and Stille couplings?
A4: Yes, copper-free Sonogashira and Stille couplings are well-established. While copper(I) salts can accelerate the reaction, they can also promote the homocoupling of terminal alkynes (Glaser coupling) in Sonogashira reactions. Copper-free conditions can therefore minimize this side product. In Stille couplings, the addition of a copper(I) co-catalyst can enhance the reaction rate, but it is not always necessary.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Inefficient oxidative addition. 3. Poor quality boronic acid. 4. Inappropriate base or solvent. | 1. Use a fresh batch of palladium catalyst and ensure proper degassing. 2. Switch to a more active catalyst system (e.g., Pd₂(dba)₃ with a bulky phosphine ligand like SPhos or XPhos). Increase reaction temperature. 3. Use a fresh, high-purity boronic acid or consider converting it to the more stable pinacol ester or trifluoroborate salt. 4. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and ensure the solvent is anhydrous and degassed. |
| Significant Deiodination (Formation of 5-chloropyridine) | 1. Presence of water or protic impurities. 2. Base-promoted decomposition of the boronic acid. | 1. Use anhydrous solvents and reagents. 2. Use a milder base or switch to a boronic ester. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Inefficient transmetalation. | 1. Thoroughly degas the reaction mixture and maintain an inert atmosphere. 2. Ensure the base is effective for the formation of the boronate species. |
Sonogashira Coupling
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Low reaction temperature. | 1. Use a fresh palladium catalyst and copper(I) iodide. 2. Increase the reaction temperature, especially if using an aryl bromide as the coupling partner (though the iodide in this compound is quite reactive). |
| Extensive Homocoupling of Alkyne (Glaser Coupling) | 1. Presence of oxygen. 2. High concentration of copper(I) catalyst. | 1. Rigorously degas the reaction mixture. 2. Reduce the amount of CuI or switch to copper-free conditions. |
| Formation of Palladium Black | Catalyst decomposition. | Use a stabilizing ligand or ensure the reaction is not overheated. |
Stille Coupling
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inefficient transmetalation. 2. Poor quality organostannane. | 1. Add a stoichiometric amount of CuI or LiCl to accelerate transmetalation. 2. Use a freshly prepared or purified organostannane reagent. |
| Homocoupling of Organostannane | Radical processes or reaction with the Pd(II) precatalyst. | Ensure the use of a Pd(0) source or efficient reduction of the Pd(II) precatalyst. Thoroughly degas the reaction mixture. |
| Difficulty in Removing Tin Byproducts | High polarity of tin byproducts. | Workup often involves a fluoride wash (e.g., aqueous KF) to precipitate tin salts, followed by filtration. |
Quantitative Data on Side Reactions
The following tables present data for analogous dihalopyridine systems to illustrate the impact of reaction conditions on product yield and side reaction formation. This data can guide the optimization of reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of 2,5-Dichloropyridine with Phenylboronic Acid [1]
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | C2:C5 Ratio |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | ~85 | >95:5 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | Toluene | 110 | 16 | ~88 | >95:5 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF/H₂O (3:1) | 90 | 24 | ~75 | >90:10 |
Table 2: Sonogashira Coupling of Aryl Halides with Terminal Alkynes - Catalyst Loading Effects
Data is generalized from studies on various aryl bromides and may be indicative for the more reactive this compound.
| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Notes |
| 5 | Room Temp | 0.5 | 96 | High initial conversion with higher catalyst loading. |
| 2.5 | Room Temp | 1.5 | 100 | Efficient conversion with moderate catalyst loading. |
| 1 | Room Temp | 18 | 100 | Slower reaction but reaches completion. |
| 0.5 | 60 | 0.5 | 80 | Elevated temperature allows for lower catalyst loading. |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the 2-Position
This protocol is adapted for the selective arylation at the C-2 position of this compound.
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Materials: this compound, arylboronic acid, palladium(II) acetate (Pd(OAc)₂), SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), potassium phosphate (K₃PO₄), 1,4-Dioxane (anhydrous), and degassed water.
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Procedure:
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To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
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In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.
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Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.[1]
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Add the catalyst premix to the reaction mixture via syringe.
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Heat the reaction mixture to 100 °C with vigorous stirring.
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Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
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Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-chloropyridine product.[1]
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Protocol 2: Selective Sonogashira Coupling at the 2-Position
This is a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of a terminal alkyne with this compound.
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Materials: this compound, terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, triethylamine (Et₃N), and anhydrous THF.
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Procedure:
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To a dry, two-necked round-bottom flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.025 equiv).
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Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
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Add anhydrous THF via syringe, followed by triethylamine (7.0 equiv) and the terminal alkyne (1.1 equiv).
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Stir the reaction mixture at room temperature. The high reactivity of the C-I bond often allows the reaction to proceed without heating.
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove precipitated salts.
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Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
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Protocol 3: Selective Stille Coupling at the 2-Position
This is a general procedure for the Stille coupling of an organostannane with this compound.
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Materials: this compound, organostannane, Pd(PPh₃)₄, anhydrous DMF.
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Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 equiv) and Pd(PPh₃)₄ (0.05 equiv).
-
Evacuate and backfill the flask with an inert gas.
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Add anhydrous DMF via syringe.
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Add the organostannane (1.1 equiv) via syringe.
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Heat the reaction mixture to 80-100 °C.
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Monitor the reaction progress by TLC or GC-MS.
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After completion, cool the mixture and dilute with ethyl acetate.
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Wash the organic layer with an aqueous solution of KF to precipitate tin byproducts. Filter the mixture.
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Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
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Purify the crude product by flash column chromatography.
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Visualizations
References
Technical Support Center: Purification of 5-Chloro-2-iodopyridine Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 5-Chloro-2-iodopyridine.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Question: My final product of this compound shows a lower than expected melting point and a broad melting range. What are the likely impurities?
Answer: A low and broad melting point is a strong indicator of impurities. Based on common synthetic routes, likely contaminants include:
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Starting Materials: Unreacted 2-aminopyridine or other precursors.
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Isomeric Byproducts: Positional isomers such as 2-chloro-3-iodopyridine or 2-chloro-6-iodopyridine may form depending on the synthetic method.
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Polychlorinated Species: Over-chlorination can lead to dichlorinated pyridines.
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Residual Solvents: Solvents used in the reaction or initial work-up may be retained in the product.
To identify the specific impurities, we recommend analytical techniques such as NMR spectroscopy, mass spectrometry, or HPLC.
Question: During column chromatography, I am seeing poor separation between my desired product and an impurity. What can I do to improve the resolution?
Answer: Poor separation in column chromatography can be addressed by several strategies:
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Optimize the Solvent System: A common mobile phase for purifying halogenated pyridines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. You can improve separation by:
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Decreasing the polarity: Reduce the percentage of ethyl acetate in the mobile phase. This will increase the retention time of all compounds, potentially allowing for better separation.
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Trying a different solvent system: Consider using a different solvent combination, for example, dichloromethane/hexanes or toluene/ethyl acetate.
-
-
Adjust the Stationary Phase:
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Use a finer mesh silica gel: This increases the surface area and can improve separation.
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Consider a different stationary phase: If your impurities are very close in polarity to your product, you might explore using alumina or a bonded-phase silica.
-
-
Modify the Column Parameters:
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Increase the column length: A longer column provides more theoretical plates for separation.
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Decrease the column diameter: A narrower column can also enhance resolution.
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Reduce the loading amount: Overloading the column is a common cause of poor separation.
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Question: I am trying to recrystallize this compound, but it is "oiling out" instead of forming crystals. What is causing this and how can I fix it?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute in the impure solvent. To promote crystallization:
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Use a higher boiling point solvent: This will keep the solute dissolved at a higher temperature, allowing it to crystallize upon cooling.
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Use a larger volume of solvent: This will reduce the concentration of the solute, making it less likely to oil out.
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Cool the solution more slowly: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Slow cooling encourages the formation of a crystal lattice.
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Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus. The small scratches provide nucleation sites for crystal growth.
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Add a seed crystal: If you have a small amount of pure this compound, adding a tiny crystal to the cooled solution can initiate crystallization.
Question: After purification, my product is a pale yellow solid, but the literature reports it as a white solid. Does this indicate an impurity?
Answer: While a slight yellow tinge may not always indicate a significant impurity, it can be due to trace amounts of colored byproducts or degradation products. To address this:
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Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be sure to filter the hot solution to remove the charcoal before allowing it to cool.
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Re-purification: If the color persists and high purity is critical, a second purification step (e.g., another column chromatography or recrystallization) may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for column chromatography of this compound?
A1: A good starting point for the flash column chromatography of this compound is a mixture of hexanes and ethyl acetate. We recommend starting with a low polarity mixture, such as 95:5 or 90:10 (hexanes:ethyl acetate), and gradually increasing the polarity of the eluent.
Q2: What are suitable solvents for the recrystallization of this compound?
A2: Based on the polarity of the molecule, you can explore single or mixed solvent systems. Good candidates for single-solvent recrystallization are alcohols like ethanol or methanol. For mixed-solvent systems, you could try dissolving the compound in a good solvent (like dichloromethane or ethyl acetate) and then adding a poor solvent (like hexanes or petroleum ether) until the solution becomes turbid, followed by gentle heating to redissolve and slow cooling.
Q3: How can I monitor the progress of my column chromatography?
A3: Thin-layer chromatography (TLC) is the most common method for monitoring column chromatography. Before running the column, you should develop a TLC method that shows good separation of your product from impurities. During the column, you will collect fractions and spot them on a TLC plate to identify which fractions contain your pure product.
Q4: What is the expected yield and purity of this compound after purification?
A4: The yield and purity will depend on the success of the synthesis and the purification method chosen. A successful purification should yield a product with a purity of >98% as determined by techniques like HPLC or GC. The yield will vary, but a well-executed purification should aim to maximize recovery while achieving the desired purity.
Data Presentation
The following table summarizes typical data that should be recorded before and after the purification of this compound.
| Parameter | Before Purification (Crude Product) | After Column Chromatography | After Recrystallization |
| Appearance | Brownish-yellow solid | Off-white to pale yellow solid | White crystalline solid |
| Melting Point | 80-88 °C (broad) | 89-91 °C | 91-92 °C |
| Purity (by HPLC) | ~85% | >98% | >99% |
| Yield | 100% (crude) | 70-85% | 80-95% (of chromatographed material) |
Note: The values presented in this table are typical and may vary depending on the specific experimental conditions.
Experimental Protocols
Key Experiment: Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
Materials:
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Crude this compound
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Silica gel (230-400 mesh)
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Hexanes
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Ethyl acetate
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Glass column with stopcock
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Collection tubes
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TLC plates, chamber, and UV lamp
Procedure:
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Prepare the Slurry: In a beaker, mix silica gel with a low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate) to form a slurry.
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Pack the Column: Secure the column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Pour the silica gel slurry into the column, allowing the solvent to drain. Tap the column gently to ensure even packing. Add another thin layer of sand on top of the silica gel.
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Load the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add the sample to the top of the column.
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Elute the Column: Begin eluting with the low-polarity solvent mixture, collecting fractions in test tubes.
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Monitor the Separation: Regularly check the collected fractions using TLC to identify the fractions containing the pure product.
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Increase Polarity (if necessary): If the product is not eluting, gradually increase the polarity of the solvent mixture (e.g., to 90:10 or 85:15 hexanes:ethyl acetate).
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Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Key Experiment: Recrystallization
This protocol provides a general method for purifying this compound by recrystallization.
Materials:
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Partially purified this compound
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Ethanol (or another suitable solvent)
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Erlenmeyer flask
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Hot plate
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Buchner funnel and filter paper
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Vacuum flask
Procedure:
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Dissolve the Solute: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.
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Cool the Solution: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals should start to form.
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Induce Crystallization (if necessary): If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.
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Complete Crystallization: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
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Isolate the Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the Crystals: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
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Dry the Product: Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: A troubleshooting decision tree for common purification issues.
Technical Support Center: Synthesis of 5-Chloro-2-iodopyridine
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 5-Chloro-2-iodopyridine, a key intermediate for researchers in pharmaceutical and agrochemical development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Q1: My reaction yield is very low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. The pyridine ring is electron-deficient, which can make direct electrophilic iodination challenging. Here are common causes and troubleshooting steps:
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Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or moderately increasing the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Suboptimal Reagents: The activity of your iodinating agent is crucial. Ensure you are using a sufficiently reactive source of electrophilic iodine (I+). Molecular iodine (I₂) itself is a weak electrophile and often requires an activator.[1]
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Moisture Contamination: The presence of water can deactivate some iodinating reagents and lead to side reactions. Ensure all glassware is oven-dried and use anhydrous solvents.
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Incorrect Stoichiometry: An inappropriate ratio of reactants can lead to poor yields. A common approach is to use a slight excess of the iodinating agent.
Q2: I am observing significant amounts of unreacted 2-chloropyridine in my crude product. Why is this happening?
A2: The presence of a substantial amount of starting material, 2-chloropyridine, typically points towards insufficient activation of the iodinating agent or suboptimal reaction conditions.
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Insufficient Electrophilicity: The electrophilicity of your iodine source might be too low to effectively react with the deactivated pyridine ring. Consider using a more potent iodinating system.
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Reaction Temperature: If the reaction is conducted at too low a temperature, the activation energy barrier may not be overcome. A modest increase in temperature could improve the conversion rate.
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Inadequate Mixing: For heterogeneous reactions, ensure vigorous stirring to maximize the contact between reactants.
Q3: My final product is contaminated with an isomeric impurity. How can I avoid this and purify my product?
A3: The formation of regioisomers is a common challenge in the electrophilic substitution of substituted pyridines. The directing effects of the chloro and nitro groups on the pyridine ring influence the position of iodination.
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Reaction Control: Temperature and the choice of iodinating agent can influence regioselectivity. Running the reaction at a lower temperature may favor the formation of the desired isomer.
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Purification Strategy: Column chromatography is often effective for separating isomers. A carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) can provide good separation. Recrystallization from a suitable solvent is another potential purification method.
Q4: The work-up procedure seems to be causing product loss. Are there any specific recommendations?
A4: Product loss during work-up can be due to the compound's solubility or instability under certain pH conditions.
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Aqueous Extraction: this compound has some solubility in acidic aqueous solutions due to the basicity of the pyridine nitrogen. Ensure the aqueous phase is neutralized or slightly basic before extraction with an organic solvent to minimize such losses.
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Emulsion Formation: Emulsions can form during extraction, trapping the product. To break emulsions, you can add brine or a small amount of a different organic solvent.
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Stability: While generally stable, prolonged exposure to strong acids or bases at elevated temperatures should be avoided during work-up.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A1: A frequently employed method involves the diazotization of 2-amino-5-chloropyridine followed by a Sandmeyer-type reaction with an iodide salt. Another approach is the direct iodination of 2-chloropyridine, though this can be more challenging regarding regioselectivity and reactivity.
Q2: What are some suitable iodinating agents for the synthesis of this compound?
A2: For direct iodination, a combination of molecular iodine (I₂) with an oxidizing agent is often used to generate a more reactive iodine species. Examples include I₂/HIO₃, I₂/H₂O₂, or N-iodosuccinimide (NIS) in the presence of an acid catalyst.
Q3: What are the key safety precautions to consider during this synthesis?
A3:
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Iodine and its compounds can be corrosive and harmful if inhaled or in contact with skin.[2] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Many organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.
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Diazonium intermediates, if formed, can be explosive under certain conditions. It is crucial to maintain low temperatures during their formation and react them promptly.
Quantitative Data Summary
| Parameter | Typical Range/Value | Notes |
| Yield | 60-85% | Highly dependent on the chosen synthetic route and optimization. |
| 2-chloropyridine : Iodinating Agent Molar Ratio | 1 : 1.1 - 1.5 | A slight excess of the iodinating agent is common. |
| Reaction Temperature | 0 °C to 80 °C | Lower temperatures for diazotization; higher for direct iodination. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or GC-MS. |
Experimental Protocols
Protocol: Synthesis of this compound via Diazotization of 2-Amino-5-chloropyridine
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Dissolution: In a round-bottom flask, dissolve 2-amino-5-chloropyridine (1.0 eq) in a suitable acidic medium (e.g., a mixture of concentrated sulfuric acid and water) and cool the solution to 0-5 °C in an ice bath.
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Diazotization: Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise to the cooled solution, maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature.
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Iodination: In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water. Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution.
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Reaction: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases.
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Work-up: Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to a pH of 7-8. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Improving the stability of 5-Chloro-2-iodopyridine in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 5-Chloro-2-iodopyridine in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concern for this compound is its sensitivity to light.[1] Exposure to light, particularly UV radiation, can lead to the degradation of the compound. It is also incompatible with strong oxidizing agents.[1] While generally stable under normal conditions, precautions should be taken to protect it from these environmental factors.
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, analogous halopyridines can undergo several degradation reactions. The primary anticipated pathway is photodegradation, likely involving the cleavage of the carbon-iodine bond, which is the weakest bond in the molecule. Other potential pathways, especially under forced conditions, could include hydrolysis of the chloro and iodo groups and oxidation of the pyridine ring. Hazardous decomposition products upon excessive heating include nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen iodide, and hydrogen chloride gas.[1]
Q3: How should I prepare and handle solutions of this compound to minimize degradation?
A3: To minimize degradation, especially from light, it is crucial to work in a controlled environment. Use amber-colored glassware or wrap standard glassware in aluminum foil to block light.[2] It is advisable to work under yellow or red light, which has a longer wavelength (above 500 nm) and is less energetic, reducing the risk of photodegradation.[2] Prepare solutions fresh whenever possible and for storage, keep them in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Q4: In which common laboratory solvents is this compound soluble and what are the stability implications?
A4: this compound is a solid at room temperature.[1] Halopyridines generally exhibit solubility in a range of organic solvents. While specific quantitative stability data in various solvents is limited, solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile are commonly used. However, be aware that some solvents can participate in degradation. For instance, DMSO can degrade under acidic conditions, which could potentially be created by the degradation of the solute.[3] It is recommended to use high-purity, anhydrous solvents and to perform a preliminary stability assessment in the chosen solvent system if the solution is to be stored for an extended period.
Q5: How can I monitor the stability of my this compound solution?
A5: The most common and effective technique for monitoring the stability of pharmaceutical compounds is High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5] A stability-indicating HPLC method can separate the intact this compound from its potential degradation products. Other techniques that can be employed for structural elucidation of degradants include Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]
Troubleshooting Guides
Issue 1: Rapid Discoloration or Precipitation in Solution
| Possible Cause | Troubleshooting Steps |
| Photodegradation | Immediately protect the solution from light by using amber vials or wrapping the container in foil.[2] Work in a light-controlled environment (e.g., under a yellow safety light). Prepare a fresh solution under these protected conditions and compare. |
| Reaction with Solvent | The solvent may not be inert or may contain impurities. Use a fresh bottle of high-purity, anhydrous solvent. Consider switching to an alternative solvent after checking for compatibility. |
| Oxidation | If the solution is exposed to air for extended periods, oxidation may occur. Degas the solvent before use and store the solution under an inert atmosphere (e.g., nitrogen or argon). |
| Concentration Exceeds Solubility | The compound may be precipitating out of solution. Ensure the concentration is within the solubility limits for the chosen solvent and temperature. Gentle warming and sonication may aid dissolution, but be cautious as heat can also accelerate degradation. |
Issue 2: Inconsistent Experimental Results
| Possible Cause | Troubleshooting Steps |
| Degradation of Stock Solution | Stock solutions may degrade over time, even when stored in the dark and cold. It is best practice to prepare stock solutions fresh. If storage is necessary, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and exposure to ambient conditions.[7] Perform a quick purity check of the stock solution via HPLC before use. |
| Incomplete Dissolution | Ensure the compound is fully dissolved before use. Visually inspect for any particulate matter. Use of a vortex mixer and sonication can aid in complete dissolution.[7] |
| pH Effects | The pH of the solution, especially if aqueous buffers are used, can significantly impact the stability of halopyridines. Ensure the pH of your experimental system is controlled and assess the stability of this compound at that pH. |
Data Presentation
Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table provides a qualitative summary of expected stability based on general chemical principles and information on related compounds.
Table 1: Qualitative Stability of this compound in Common Solvents under Various Conditions
| Solvent | Light Exposure (UV/White Light) | Inert Atmosphere (Nitrogen/Argon) | Extended Storage at Room Temperature | Storage at 4°C (Dark) |
| DMSO | Unstable | More Stable | Potentially Unstable | Moderately Stable |
| DMF | Unstable | More Stable | Potentially Unstable | Moderately Stable |
| Acetonitrile | Unstable | More Stable | Moderately Stable | Stable |
| Ethanol/Methanol | Unstable | More Stable | Moderately Stable | Stable |
| Chloroform | Unstable | More Stable | Potentially Unstable | Moderately Stable |
This table is for illustrative purposes. It is highly recommended to perform a compound-specific stability study for your experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Standard Solution of this compound
Objective: To prepare a stock solution of this compound with minimized initial degradation.
Materials:
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This compound solid
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High-purity, anhydrous solvent (e.g., Acetonitrile)
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Amber volumetric flask
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Analytical balance
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Spatula
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Vortex mixer
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Sonicator
Procedure:
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Work in a dimly lit area or under a yellow safety light.
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Accurately weigh the desired amount of this compound using an analytical balance and transfer it to an amber volumetric flask.
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Add a small amount of the solvent to the flask to dissolve the solid.
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Mix the contents using a vortex mixer until the solid is completely dissolved. If necessary, place the flask in a sonicator bath for a few minutes to aid dissolution.
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Once dissolved, add the solvent to the calibration mark of the volumetric flask.
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Invert the flask several times to ensure a homogenous solution.
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If not for immediate use, store the solution at 4°C in a tightly sealed container, protected from light. For long-term storage, consider aliquoting and storing at -20°C or -80°C under an inert atmosphere.
Protocol 2: Forced Degradation Study (Photostability)
Objective: To assess the photostability of this compound in a specific solvent.
Materials:
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Stock solution of this compound
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Clear and amber HPLC vials
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Photostability chamber with controlled light exposure (UV and visible light)
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HPLC system with a UV detector
Procedure:
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Prepare a solution of this compound in the desired solvent at a known concentration.
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Transfer the solution into both clear and amber HPLC vials. The amber vial will serve as the dark control.
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Place the vials in a photostability chamber. According to ICH Q1B guidelines, a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter should be used.[8]
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At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from both the clear and amber vials.
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Analyze the samples immediately by a validated stability-indicating HPLC method.
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Compare the chromatograms of the exposed samples to the dark control and the initial sample (time 0).
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Calculate the percentage degradation by comparing the peak area of the intact this compound at each time point to the initial peak area.
Visualizations
References
- 1. CAS 5029-67-4: 2-Iodopyridine | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. researchgate.net [researchgate.net]
- 6. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. fda.gov [fda.gov]
Technical Support Center: Catalyst Selection for 5-Chloro-2-iodopyridine Couplings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the challenging substrate, 5-chloro-2-iodopyridine, in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: I am planning a cross-coupling reaction with this compound. Which halogen is expected to react first?
Due to the significant difference in bond dissociation energies (C-I < C-Br < C-Cl), the carbon-iodine bond is substantially more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.[1] Therefore, selective coupling at the 2-position (the site of the iodine atom) is the generally expected outcome under standard conditions for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[1][2]
Q2: How can I ensure selective mono-coupling at the 2-position (C-I bond)?
Achieving high selectivity for mono-coupling at the C-I bond requires careful optimization of reaction conditions to favor the reaction at the more reactive site while leaving the C-Cl bond intact. Key parameters to control include the choice of catalyst, ligand, base, solvent, and temperature. Using milder reaction conditions, such as lower temperatures and shorter reaction times, can often enhance selectivity.
Q3: Is it possible to achieve coupling at the 5-position (C-Cl bond)?
While coupling at the C-I bond is kinetically favored, subsequent coupling at the C-Cl bond is possible after the initial reaction at the 2-position. This typically requires more forcing reaction conditions, such as higher temperatures, longer reaction times, and a more active catalyst system capable of activating the stronger C-Cl bond. Stepwise functionalization is the most common strategy for achieving disubstituted products.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low or no yield of the desired 2-substituted-5-chloropyridine product.
| Potential Cause | Troubleshooting Recommendation |
| Inactive Catalyst System | Switch to a more active palladium precursor and ligand combination. Buchwald ligands (e.g., SPhos, XPhos) are often effective for challenging substrates.[3] Consider using a pre-formed catalyst for better reproducibility.[4] |
| Ineffective Base | The choice of base is crucial for the transmetalation step.[5] Screen a variety of bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The solubility of the base can also be a factor, so consider solvent systems that can partially dissolve it (e.g., dioxane/water).[3] |
| Inappropriate Solvent | A mixture of an organic solvent and water is often optimal for Suzuki couplings.[3] Common choices include dioxane/water, toluene/water, or THF/water.[3] |
| Low Reaction Temperature | While selectivity is favored at lower temperatures, insufficient heat may lead to low conversion. Gradually increase the temperature (e.g., 80-120 °C) and monitor the reaction for the formation of the desired product and any byproducts.[3] |
Problem: Significant formation of side products.
| Side Product | Potential Cause | Troubleshooting Recommendation |
| Protodeiodination (loss of iodine) | This can occur if the transmetalation step is slow, allowing for the cleavage of the C-I bond and replacement with a hydrogen atom.[3] | Use a stronger base or a different solvent system to accelerate the catalytic cycle.[3] |
| Homocoupling of Boronic Acid | This side reaction is often promoted by the presence of oxygen or can be catalyzed by palladium.[4] | Ensure all solvents and reagents are thoroughly degassed. Running the reaction under a strict inert atmosphere (e.g., argon or nitrogen) is critical.[4] |
| Di-substituted Product | Reaction conditions are too harsh, leading to subsequent coupling at the C-Cl bond. | Reduce the reaction temperature and/or time. Decrease the amount of the coupling partner (boronic acid) to slightly less than one equivalent. |
Sonogashira Coupling
Problem: Low yield of the 2-alkynyl-5-chloropyridine product.
| Potential Cause | Troubleshooting Recommendation | | :--- | :--- | :--- | | Insufficiently Active Catalyst | For less reactive substrates, standard catalysts like Pd(PPh₃)₄ may not be sufficient. Consider more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands.[6] | | Copper(I) Co-catalyst Issues | The quality of the copper(I) source (e.g., CuI) is important. Ensure it is fresh and not oxidized. | | Inappropriate Base | An amine base such as triethylamine (TEA) or diisopropylamine (DIPA) is typically used. The choice and amount of base can significantly impact the reaction rate. | | Oxygen Sensitivity | The active Pd(0) catalyst and the copper acetylide intermediate are sensitive to oxygen, which can lead to catalyst deactivation and alkyne homocoupling (Glaser coupling).[6] | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[6] |
Problem: Predominant alkyne homocoupling (Glaser coupling).
| Potential Cause | Troubleshooting Recommendation |
| Presence of Oxygen | Oxygen promotes the copper-mediated homocoupling of the terminal alkyne.[6] |
| Excess Copper(I) Co-catalyst | While catalytic, an excess of copper can favor the homocoupling pathway. |
| Reaction Temperature | Higher temperatures can sometimes increase the rate of homocoupling. |
Buchwald-Hartwig Amination
Problem: Low yield of the 2-amino-5-chloropyridine product.
| Potential Cause | Troubleshooting Recommendation |
| Inappropriate Ligand | The choice of ligand is critical for successful C-N bond formation.[7] For challenging substrates, bulky, electron-rich biaryl phosphine ligands (e.g., BINAP, XantPhos, DavePhos) are often required.[7] |
| Base Incompatibility | Strong, non-nucleophilic bases are typically used, such as NaOtBu, KOtBu, or Cs₂CO₃. The choice of base can depend on the pKa of the amine and the steric environment of the substrate. |
| Catalyst Inhibition by Iodide | Aryl iodides can sometimes be challenging substrates in Buchwald-Hartwig amination due to the potential for the generated iodide to inhibit the catalyst.[8][9] |
| Steric Hindrance | If either the amine or the pyridine substrate is sterically hindered, the reaction may be slow. |
Experimental Protocols
General Considerations for all Reactions:
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
-
Solvents should be anhydrous and degassed prior to use.
-
Reagents should be of high purity.
Protocol 1: Selective Suzuki-Miyaura Coupling at the 2-Position
This protocol is a general starting point and should be optimized for specific substrates.
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Dioxane/H₂O (4:1 mixture)
-
-
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Selective Sonogashira Coupling at the 2-Position
-
Reagents:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (TEA) (2.0 equiv)
-
Anhydrous THF
-
-
Procedure:
-
To an oven-dried reaction vessel, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add anhydrous, degassed THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
-
Protocol 3: Selective Buchwald-Hartwig Amination at the 2-Position
-
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XantPhos (4 mol%)
-
Cs₂CO₃ (1.5 equiv)
-
Anhydrous toluene
-
-
Procedure:
-
To an oven-dried reaction vessel, add this compound, Pd₂(dba)₃, XantPhos, and Cs₂CO₃.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add anhydrous, degassed toluene and the amine via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: A general workflow for catalyst and condition selection for cross-coupling reactions.
Caption: A decision tree for troubleshooting common issues in this compound couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Troubleshooting Low Conversion in 5-Chloro-2-iodopyridine Reactions
Welcome to the technical support center for reactions involving 5-Chloro-2-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthesis.[1] Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues leading to low conversion.
Frequently Asked Questions (FAQs)
Q1: I am observing very low to no yield in my Suzuki-Miyaura coupling reaction with this compound. What are the primary causes and how can I troubleshoot this?
A1: Low or no product formation in Suzuki-Miyaura couplings with this compound can stem from several factors, primarily related to the reactivity of the C-I versus the C-Cl bond and the overall reaction conditions. The C-I bond is significantly more reactive than the C-Cl bond, and selective coupling at the iodine position is expected.[1] If you are experiencing low conversion, a systematic evaluation of each reaction component is crucial.
Key areas to investigate include:
-
Catalyst and Ligand Activity: The choice of the palladium catalyst and ligand is critical for an efficient reaction. Standard catalysts like Pd(PPh₃)₄ may not be optimal.
-
Base Effectiveness: The base plays a crucial role in the transmetalation step by activating the boronic acid.[2][3]
-
Solvent System: The solvent must be appropriate to dissolve the reactants and facilitate the catalytic cycle.
-
Reaction Temperature: Inadequate temperature can lead to a sluggish reaction.
-
Degassing: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated if the reaction mixture is not properly degassed.[2]
Q2: I am seeing significant amounts of homocoupling and/or protodeboronation in my Suzuki reaction. How can I minimize these side reactions?
A2: These are common side reactions in Suzuki couplings.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source. To minimize this, use anhydrous solvents and reagents where possible. Using boronic esters (e.g., pinacol esters) can also increase stability.[4]
-
Homocoupling: This side reaction, forming either biphenyl or bipyridyl species, is often promoted by the presence of oxygen or can be catalyzed by palladium.[4] Thoroughly degassing your solvents and reaction mixture is the most effective way to prevent this. Using a Pd(0) source directly or a highly efficient precatalyst can also help.[4]
Q3: In a Sonogashira coupling with this compound, my reaction is stalling or showing low conversion. What should I look into?
A3: For Sonogashira couplings, in addition to the general points about catalyst, solvent, and degassing, consider the following:
-
Copper Co-catalyst: While copper-free Sonogashira reactions are known, the presence of a copper(I) co-catalyst like CuI is often crucial for activating the terminal alkyne and increasing the reaction rate.[5][6]
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is typically used to neutralize the HX formed during the reaction and to deprotonate the alkyne.[7] Ensure your base is pure and added in sufficient quantity.
-
Ligand Choice: The phosphine ligand on the palladium catalyst can significantly influence the outcome. Bulky, electron-rich ligands can be beneficial.[8]
Q4: I am attempting a Buchwald-Hartwig amination with this compound and an amine, but the yield is poor. What are the key parameters to optimize?
A4: The Buchwald-Hartwig amination is sensitive to several factors:
-
Ligand Selection: This is arguably the most critical parameter. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) or ferrocene-based ligands are often necessary for high yields, especially with less reactive chlorides.[9][10]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is common, but other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can be more effective in certain cases.[11][12]
-
Solvent: Aprotic solvents like toluene, dioxane, or THF are typically used.[12] The choice can affect the solubility of the base and the catalytic species.
Troubleshooting Guides
Low Conversion in Suzuki-Miyaura Coupling
If you are experiencing low conversion in a Suzuki-Miyaura coupling at the 2-iodo position of this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low Suzuki-Miyaura coupling yields.
The following table summarizes the effect of different bases and solvents on the yield of a typical Suzuki-Miyaura reaction. While this data is for a model reaction, the trends are generally applicable.
| Entry | Base (equivalents) | Solvent System | Temperature (°C) | Yield (%) |
| 1 | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | ~95 |
| 2 | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 80 | ~90 |
| 3 | Cs₂CO₃ (2.0) | Dioxane | 100 | ~92 |
| 4 | K₂CO₃ (2.0) | DMF/H₂O (1:1) | 90 | ~85 |
| 5 | NaOH (2.0) | MeOH/H₂O (3:2) | 65 | ~96 |
Data is illustrative and compiled from trends reported in the literature.[3][13][14] Yields are highly substrate and condition dependent.
Low Conversion in Sonogashira Coupling
For low conversion in Sonogashira couplings, consider the following decision tree for optimizing key reaction components.
Caption: Decision tree for selecting key Sonogashira reaction components.
The effect of catalyst loading can be significant. Below is a representative trend for a copper-free Sonogashira reaction.
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5.0 | Room Temp | 0.5 | 96 |
| 2 | 2.5 | Room Temp | 1.5 | 100 |
| 3 | 1.0 | Room Temp | 18 | >95 |
| 4 | 0.5 | 60 | 0.5 | 80 |
| 5 | 0.5 | 100 | 0.5 | 85 |
Data adapted from a study on a highly active precatalyst system.[15] Yields are for a specific substrate combination and may vary.
Low Conversion in Buchwald-Hartwig Amination
The catalytic cycle for the Buchwald-Hartwig amination highlights the critical steps where issues can arise. Understanding this cycle can aid in troubleshooting.
Caption: The Buchwald-Hartwig amination catalytic cycle.
The choice of ligand and base is paramount for a successful Buchwald-Hartwig amination.
| Entry | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | P(t-Bu)₃ | NaOtBu | Toluene | 80 | ~90 |
| 2 | XPhos | K₃PO₄ | Dioxane | 110 | ~95 |
| 3 | SPhos | Cs₂CO₃ | Toluene | 100 | ~92 |
| 4 | dppf | NaOtBu | Toluene | 110 | ~75 |
| 5 | BINAP | K₂CO₃ | Dioxane | 100 | ~60 |
This table represents typical yields for aryl halide aminations and highlights the superior performance of bulky, electron-rich phosphine ligands.[9][10]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This is a generalized procedure and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the ligand if required.
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure all oxygen is removed.[4]
-
Solvent Addition: Add the degassed solvent(s) (e.g., Dioxane/H₂O 4:1) via syringe.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[16] Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[4]
General Procedure for Sonogashira Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-10 mol%).
-
Degassing: Seal the flask and evacuate and backfill with an inert gas.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., THF or DMF), the terminal alkyne (1.1-1.5 equiv.), and the amine base (e.g., triethylamine, 2.0-3.0 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent.
-
Purification: Combine the organic layers, dry, and concentrate. Purify the residue by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to a Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture (e.g., 80-110 °C) with stirring for the required time (typically 2-24 hours).
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine, then dry, concentrate, and purify by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. dmaccpanel.cpaneldev.princeton.edu [dmaccpanel.cpaneldev.princeton.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Byproduct formation and removal in Sonogashira reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering byproduct formation and removal challenges during Sonogashira reactions.
Troubleshooting Guides
Issue 1: Presence of Homocoupled Alkyne Byproduct (Glaser-Hay Coupling)
Q1: My reaction mixture shows a significant amount of a byproduct corresponding to the dimer of my terminal alkyne. What is the cause and how can I prevent it?
A1: This common byproduct results from the Glaser-Hay coupling, an oxidative homocoupling of terminal alkynes. The primary causes are the presence of oxygen and the copper(I) co-catalyst.[1][2] The copper acetylide intermediate can undergo oxidative dimerization, especially in an oxygen-rich environment.[1]
Preventative Measures:
-
Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[1] Maintain a positive pressure of the inert gas throughout the reaction.
-
Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to perform the reaction without a copper co-catalyst.[2][3] Several copper-free protocols have been developed.
-
Use of a Reducing Atmosphere: Introducing a dilute hydrogen gas atmosphere (mixed with nitrogen or argon) can significantly reduce homocoupling to as low as 2%.[4][5]
-
Slow Addition of Terminal Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration, thus disfavoring the bimolecular homocoupling reaction.
-
Choice of Base and Solvent: While amine bases like triethylamine are common, exploring other bases and solvent systems can sometimes minimize side reactions.
Q2: I am still observing homocoupling in my copper-free Sonogashira reaction. What could be the reason?
A2: Even in the absence of an intentionally added copper co-catalyst, trace amounts of copper impurities in reagents or on glassware can catalyze the Glaser coupling. Additionally, a palladium-mediated homocoupling can occur, although it is generally less efficient than the copper-catalyzed pathway.
Solutions:
-
Use High-Purity Reagents: Ensure all reagents, especially the palladium catalyst and base, are of high purity and free from copper contamination.
-
Acid-Wash Glassware: To remove trace metal impurities, wash glassware with an acid solution (e.g., aqua regia or a piranha solution, with extreme caution) followed by thorough rinsing with deionized water.
Issue 2: Formation of Palladium Black
Q1: A black precipitate has formed in my reaction mixture. What is it and what should I do?
A1: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and precipitation of the palladium catalyst from the solution. This leads to a decrease in the catalytically active species and can result in low or no product yield.
Causes and Solutions:
-
Oxygen Presence: Palladium(0) complexes can be unstable in the presence of oxygen. Ensure rigorous anaerobic conditions.[6]
-
Solvent Effects: Certain solvents, like THF, have been anecdotally reported to promote the formation of palladium black.[7] Consider switching to a different solvent such as DMF, acetonitrile, or using the amine base as the solvent.[2]
-
High Temperatures: Elevated temperatures can lead to catalyst decomposition. If possible, run the reaction at a lower temperature, especially if using a highly active catalyst system.
-
Impurities: Impurities in the starting materials or solvents can poison the catalyst and lead to its decomposition. Use purified reagents and high-purity solvents.
Removal of Palladium Black:
Palladium black is insoluble and can typically be removed by filtering the reaction mixture through a pad of celite or silica gel at the end of the reaction.[8]
Issue 3: Persistent Triphenylphosphine Oxide (TPPO) in the Product
Q1: After workup and chromatography, I still have triphenylphosphine oxide (TPPO) contaminating my product. How can I effectively remove it?
A1: Triphenylphosphine oxide (TPPO) is a common byproduct when using phosphine-based palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.[5] Its polarity can be similar to that of the desired product, making removal by standard chromatography challenging.
Removal Strategies:
-
Precipitation/Crystallization:
-
Non-polar solvents: TPPO is poorly soluble in non-polar solvents. After concentrating the reaction mixture, triturating the residue with solvents like diethyl ether, pentane, or hexane can cause the TPPO to precipitate, allowing for its removal by filtration.[9]
-
Complexation with Metal Salts: Addition of zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) can form a complex with TPPO, which then precipitates from various organic solvents.
-
-
Acid-Base Extraction: If the desired product is not acid-sensitive, washing the organic layer with a dilute acid solution can sometimes help in removing TPPO.
-
Column Chromatography Modifications:
-
If the product is significantly less polar than TPPO, running a column with a less polar eluent system can help in separating the two.
-
For basic products that may stick to silica, using a different stationary phase like alumina or treating the silica with triethylamine may improve separation.[9]
-
-
Use of Phosphine-Free Catalysts: To avoid the formation of TPPO altogether, consider using phosphine-free palladium catalysts, such as those with N-heterocyclic carbene (NHC) ligands.[10][11]
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a Sonogashira reaction?
A1: The most frequently encountered byproducts are:
-
Homocoupled alkynes (Glaser-Hay products): Dimers of the terminal alkyne starting material.[1][2]
-
Palladium black: Decomposed, inactive palladium catalyst.[7]
-
Triphenylphosphine oxide (TPPO): Formed from the oxidation of triphenylphosphine ligands.[5]
-
Unreacted starting materials: Due to incomplete reaction.
Q2: How can I remove residual copper catalyst from my reaction mixture?
A2: Residual copper salts can often be removed during the aqueous workup. Washing the organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl) or a mixture of ammonium hydroxide and ammonium chloride (pH ~8) can effectively complex with the copper salts and extract them into the aqueous phase.[12] The formation of a dark blue color in the aqueous layer indicates the complexation of copper ions.[12]
Q3: Is it always necessary to use a copper co-catalyst in a Sonogashira reaction?
A3: No, it is not always necessary. While the copper co-catalyst increases the reaction rate and allows for milder reaction conditions, it is also the primary cause of the undesirable Glaser-Hay homocoupling.[3] Numerous "copper-free" Sonogashira protocols have been developed and are often preferred, especially when dealing with valuable or complex alkynes.[3]
Q4: What is the general reactivity order of aryl halides in the Sonogashira coupling?
A4: The reactivity of the aryl halide is a critical factor for a successful reaction. The general trend for reactivity is: Aryl Iodide > Aryl Bromide > Aryl Triflate > Aryl Chloride.[2] Aryl iodides are the most reactive and can often be coupled at room temperature, while aryl chlorides are the least reactive and typically require higher temperatures and more active catalyst systems.[2][6]
Quantitative Data Summary
| Byproduct/Issue | Mitigation/Removal Method | Typical Efficiency/Observation | Reference(s) |
| Homocoupling | Use of a dilute H₂ atmosphere (with N₂ or Ar) | Can reduce homocoupling to ~2% | [4][5] |
| Homocoupling | Copper-free conditions | Significantly minimizes or eliminates Glaser coupling | [2][3] |
| Low Yield | Use of bulky, electron-rich phosphine ligands (e.g., cataCXium A, sXPhos) for aryl chlorides | Can significantly improve conversion for less reactive halides | [13] |
| Catalyst Loading | Use of highly active palladium catalysts (e.g., palladacycles) | Can be effective at very low loadings (e.g., 0.02 mol%) | [10] |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling to Minimize Homocoupling
This protocol is designed to reduce the formation of Glaser-Hay byproducts by eliminating the copper co-catalyst.
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a magnetic stir bar.
-
Reagent Addition: Under a positive flow of inert gas, add the aryl halide (1.0 equiv.), the terminal alkyne (1.2 equiv.), and a degassed amine base (e.g., triethylamine or diisopropylamine), which can also serve as the solvent. Alternatively, a degassed solvent like DMF or THF can be used.
-
Reaction: Stir the reaction mixture at room temperature or heat as required (typically 40-80 °C), depending on the reactivity of the aryl halide. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove any precipitated palladium.
-
Purification: Wash the filtrate with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Workup Procedure for Removal of Copper Salts
This procedure is for standard Sonogashira reactions where a copper co-catalyst is used.
-
Quenching: Once the reaction is complete, quench the reaction mixture with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Washing: Shake the funnel and allow the layers to separate. The aqueous layer will often turn a dark blue, indicating the formation of a copper-ammonia complex. Drain the aqueous layer.
-
Repeat Washing: Wash the organic layer one or two more times with the saturated NH₄Cl solution until the blue color in the aqueous layer is no longer prominent.
-
Final Washes: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product for further purification.[12]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. depts.washington.edu [depts.washington.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Workup [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
Impact of base and solvent on 5-Chloro-2-iodopyridine reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-2-iodopyridine. The content is designed to address specific issues encountered during experiments involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order of the halogen substituents in this compound?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond follows the general trend: C-I > C-Br > C-Cl.[1][2] This is due to the bond dissociation energies, where the C-I bond is the weakest and therefore most susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step.[1][2] Consequently, the iodine at the 2-position is significantly more reactive than the chlorine at the 5-position, allowing for selective functionalization.
Q2: Can I achieve selective reaction at the chlorine position?
A2: Selective reaction at the less reactive chlorine site is challenging but can be achieved. This typically requires that the more reactive iodine at the 2-position is functionalized first. Following the initial reaction at the iodo-position, more forcing reaction conditions, such as higher temperatures and more active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands), may be necessary to enable a reaction at the chloro-position.[3]
Q3: In nucleophilic aromatic substitution (SNAr) reactions, which position is more reactive?
A3: The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution. The 2- and 4-positions of the pyridine ring are generally more activated towards nucleophilic attack than the 3- and 5-positions.[4] Therefore, in this compound, the 2-position (where the iodine is) is more susceptible to nucleophilic attack than the 5-position (where the chlorine is). However, in the context of SNAr, the nature of the leaving group is also a critical factor. While iodide is a better leaving group than chloride in many contexts, the electronic activation of the position plays a significant role.[5]
Q4: What are the most common side reactions observed when working with this compound?
A4: Common side reactions in cross-coupling reactions include:
-
Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions). This can often be minimized by ensuring the reaction is performed under a strictly inert atmosphere to exclude oxygen.[6]
-
Protodeboronation: Loss of the boronic acid group and its replacement with a hydrogen atom in Suzuki reactions. This can be caused by excess water or high temperatures. Using anhydrous solvents and carefully controlling the reaction temperature can mitigate this issue.[6]
-
Hydrodehalogenation: Replacement of the halogen (iodine or chlorine) with a hydrogen atom. This can be a significant side reaction, particularly with less reactive coupling partners or when the reductive elimination step is slow.[3]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or No Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst System | The C-Cl bond is significantly less reactive than the C-I bond. For reactions at the chloro-position (after functionalizing the iodo-position), a highly active catalyst is required. Switch to a more active catalyst system, such as those employing bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][3] Standard catalysts like Pd(PPh₃)₄ may be insufficient for activating the C-Cl bond.[3] |
| Ineffective Base | The base is crucial for the transmetalation step. Screen different bases. Strong inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective.[1] The choice of base can be solvent-dependent. |
| Inappropriate Solvent | The solvent affects catalyst solubility and activity. A mixture of an organic solvent (e.g., dioxane, toluene, or THF) with water is often optimal.[1] |
| Reaction Temperature Too Low | Higher temperatures may be required to overcome the activation energy for the oxidative addition of the C-Cl bond. Consider increasing the temperature to the 80-120 °C range.[1] |
| Oxygen Contamination | The active Pd(0) catalyst is sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (e.g., Argon or Nitrogen).[6] |
Sonogashira Coupling
Issue: Low or No Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | While the C-I bond is reactive, catalyst deactivation can still occur. Ensure the palladium and copper(I) catalysts are of good quality. For less reactive substrates, consider using a more robust ligand. |
| Base Incompatibility | An amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is typically used.[7] Ensure the base is anhydrous and used in sufficient excess. |
| Solvent Effects | Aprotic polar solvents like DMF or THF are commonly used.[8] Ensure the solvent is anhydrous and degassed. |
| Alkyne Homocoupling (Glaser coupling) | This is a common side reaction. Minimize this by ensuring strictly anaerobic conditions and adding the alkyne slowly to the reaction mixture.[9] |
| Incomplete Reaction | Monitor the reaction by TLC or LC-MS. If the reaction stalls, consider adding a fresh portion of the palladium catalyst. |
Buchwald-Hartwig Amination
Issue: Low or No Yield
| Potential Cause | Troubleshooting Steps |
| Challenging C-Cl Bond Activation | For amination at the 5-position, a highly active catalyst system is necessary. Use bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) or a palladium pre-catalyst.[3] |
| Inappropriate Base | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base.[3] If the substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be tried, but this will likely require a more active catalyst and higher temperatures.[3] |
| Hydrodehalogenation Side Reaction | This is a common side reaction where the aryl chloride is reduced.[3] Ensure strictly anhydrous conditions and use a slight excess of the amine (1.2-1.5 equivalents).[3] |
| Inhibitory Effect of Pyridine Nitrogen | The nitrogen atom of the pyridine ring can coordinate to the palladium center and inhibit the catalytic cycle. Using bulky ligands can sterically shield the palladium and mitigate this effect.[6] |
Quantitative Data Summary
The following tables summarize typical reaction conditions for cross-coupling reactions involving halopyridines. While specific quantitative data for this compound is sparse in the literature under a wide range of comparative conditions, these tables provide a general guideline based on reactions with similar substrates. The high reactivity of the C-I bond means that reactions at the 2-position will generally proceed under milder conditions and with higher yields than reactions at the 5-position (C-Cl bond).
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Halopyridines
| Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| K₂CO₃ | Dioxane/H₂O | 80-100 | 70-95 | A common and effective system for many aryl halides. |
| K₃PO₄ | Toluene | 100-110 | 80-98 | Often used for less reactive aryl chlorides.[1] |
| Cs₂CO₃ | DMF | 80-120 | 75-99 | A strong base that can be effective for challenging couplings.[1] |
| Na₂CO₃ | Ethanol/H₂O | Reflux | 60-90 | A milder base, suitable for more reactive substrates. |
Table 2: Typical Conditions for Sonogashira Coupling of Halo-heterocycles
| Base | Solvent | Co-catalyst | Temperature (°C) | Typical Yield Range (%) | Notes |
| Et₃N | THF/DMF | CuI | Room Temp - 60 | 85-98 | Standard conditions for reactive iodides.[8] |
| DIPA | Toluene | CuI | 50-80 | 80-95 | Can be beneficial for certain substrates. |
| Piperidine | DMF | None (Cu-free) | 80-120 | 70-90 | Copper-free conditions may be required for sensitive substrates. |
| K₂CO₃ | Acetonitrile | CuI | 60-80 | 70-90 | Inorganic base alternative. |
Table 3: Typical Conditions for Buchwald-Hartwig Amination of Chloro-heterocycles
| Base | Solvent | Ligand | Temperature (°C) | Typical Yield Range (%) | Notes |
| NaOtBu | Toluene | XPhos, SPhos | 80-110 | 70-95 | A very common and effective system for aryl chlorides.[10] |
| LiHMDS | Dioxane | RuPhos, BrettPhos | 90-120 | 65-90 | A strong, non-nucleophilic base. |
| K₃PO₄ | Dioxane | DavePhos | 100-120 | 60-85 | A weaker base that may require a more active ligand.[3] |
| Cs₂CO₃ | Toluene | Josiphos | 100-110 | 65-90 | Effective for certain challenging aminations.[3] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling at the 2-Iodo Position
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask under a positive flow of inert gas.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Procedure for Sonogashira Coupling at the 2-Iodo Position
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Inert Atmosphere: Flush the flask with an inert gas (e.g., argon or nitrogen).
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2.0-3.0 equiv.). Then, add the terminal alkyne (1.1-1.2 equiv.) via syringe.[8]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination at the 5-Chloro Position (assuming the 2-iodo position is already functionalized)
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium pre-catalyst (e.g., a G3 or G4 palladacycle, 2-5 mol%), the ligand (e.g., RuPhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a reaction vessel.
-
Solvent and Reagent Addition: Add degassed anhydrous solvent (e.g., toluene or dioxane). Then, add the 2-substituted-5-chloropyridine (1.0 equiv.) and the amine (1.2 equiv.).
-
Reaction: Seal the vessel and heat to the desired temperature (e.g., 100-120 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool to room temperature and carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify the crude product by silica gel chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. stackoverflow.com [stackoverflow.com]
- 5. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bristol.ac.uk [bristol.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: 5-Chloro-2-iodopyridine Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 5-Chloro-2-iodopyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of dehalogenation during cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of this compound cross-coupling reactions?
A1: Dehalogenation is a common and undesired side reaction where one or both halogen atoms (chlorine or iodine) on the pyridine ring are replaced by a hydrogen atom from a hydride source in the reaction mixture.[1] This leads to the formation of byproducts such as 5-chloropyridine or pyridine, reducing the yield of the desired coupled product and complicating purification.
Q2: Why is this compound prone to dehalogenation?
A2: As an N-heterocyclic halide, this compound is susceptible to dehalogenation.[2] The carbon-iodine bond is weaker and more reactive towards oxidative addition to the palladium catalyst, but this increased reactivity also makes it more prone to side reactions like hydrodehalogenation.[1] The electron-deficient nature of the pyridine ring can also influence the stability of reaction intermediates, potentially favoring pathways that lead to dehalogenation.
Q3: What are the primary causes of dehalogenation in these reactions?
A3: The primary cause of hydrodehalogenation is the formation of a palladium-hydride (Pd-H) species.[2] This can arise from several sources, including:
-
Bases: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can act as hydride donors.[1]
-
Solvents: Protic solvents such as alcohols can be a source of hydrides.[1]
-
Impurities: Trace amounts of water or other protic impurities in the reagents or solvents can contribute to the formation of Pd-H species.
-
Ligand Decomposition: Decomposition of phosphine ligands can sometimes generate species that lead to the formation of Pd-H.
Q4: How can I minimize or prevent dehalogenation during my experiments?
A4: Several strategies can be employed to suppress dehalogenation:
-
Ligand Selection: Utilize bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote the desired reductive elimination step of the cross-coupling cycle over the dehalogenation pathway.[3]
-
Base Selection: Opt for weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) instead of strong alkoxide bases.[1]
-
Solvent Choice: Use aprotic solvents like dioxane, toluene, or tetrahydrofuran (THF).
-
Temperature Control: Run the reaction at the lowest effective temperature to disfavor the dehalogenation side reaction.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may promote dehalogenation.
Troubleshooting Guides
Issue 1: Significant formation of the dehalogenated byproduct (5-chloropyridine).
This is the most common issue, indicating that the iodine atom is being replaced by hydrogen.
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Base | Switch from strong alkoxide bases (e.g., NaOtBu) to weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃). | Strong bases can act as hydride sources, leading to the formation of a Pd-H species that causes dehalogenation. Weaker bases are less likely to do so.[1] |
| Inappropriate Ligand | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). | These ligands accelerate the desired reductive elimination step, outcompeting the hydrodehalogenation pathway.[3] |
| High Reaction Temperature | Lower the reaction temperature in 10 °C increments. | Dehalogenation is often more prevalent at higher temperatures. Reducing the temperature can selectively slow down this undesired side reaction. |
| Protic Solvent | Replace protic solvents (e.g., alcohols) with aprotic solvents (e.g., toluene, dioxane, THF). | Protic solvents can serve as a source of protons and hydrides, contributing to dehalogenation. |
| Presence of Water | Ensure all reagents and solvents are anhydrous. | Water can be a proton source that facilitates the dehalogenation process. |
Issue 2: Formation of both 5-chloropyridine and pyridine byproducts.
This indicates that both the iodine and chlorine atoms are being removed.
| Potential Cause | Troubleshooting Step | Rationale |
| Harsh Reaction Conditions | In addition to the steps in Issue 1, consider using a less active catalyst system. | While highly active catalysts are often desired, they can sometimes be too reactive and promote the cleavage of the stronger C-Cl bond, especially after the more reactive C-I bond has coupled. |
| Prolonged Reaction Time | Monitor the reaction closely and work it up as soon as the desired product is formed. | Extended reaction times can lead to the slow dehalogenation of the less reactive C-Cl bond on the product molecule. |
Data Presentation
The following tables provide illustrative data on how the choice of ligand and base can affect the yield of the desired product and the formation of the dehalogenated byproduct in a typical Suzuki-Miyaura coupling.
Table 1: Effect of Phosphine Ligand on Suzuki Coupling of a Dihalopyridine
| Ligand | Product Yield (%) | Dehalogenation (%) | Notes |
| PPh₃ | 65 | 25 | Standard, less bulky ligand. |
| P(t-Bu)₃ | 85 | 10 | Bulky, electron-rich ligand. |
| XPhos | 92 | < 5 | Bulky biarylphosphine ligand, often effective at minimizing dehalogenation.[3] |
| SPhos | 95 | < 3 | Another highly effective biarylphosphine ligand for challenging substrates.[3] |
Note: The data in this table is illustrative and based on general trends observed for challenging heteroaryl halides. Actual results may vary depending on the specific boronic acid and other reaction conditions.
Table 2: Effect of Base on Suzuki Coupling of a Dihalopyridine
| Base | Product Yield (%) | Dehalogenation (%) | Notes |
| NaOt-Bu | 70 | 20 | Strong alkoxide base, known to sometimes promote dehalogenation.[1] |
| K₂CO₃ | 88 | 8 | Weaker inorganic base, generally a safer choice to avoid dehalogenation. |
| Cs₂CO₃ | 90 | 6 | Mild and effective inorganic base, often used for sensitive substrates. |
| K₃PO₄ | 92 | 5 | Another excellent choice of a weaker inorganic base.[1] |
Note: This data is illustrative and compiled from general trends. The optimal base will depend on the specific reaction.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is designed to minimize dehalogenation by using a bulky phosphine ligand and a mild inorganic base.
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
SPhos (0.044 mmol, 4.4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add degassed toluene and degassed water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene
This protocol uses a copper co-catalyst and an amine base, with careful control of conditions to suppress dehalogenation.
Materials:
-
This compound (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous THF (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, dilute with diethyl ether (20 mL) and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol employs a specialized ligand and a carbonate base to facilitate the C-N bond formation while minimizing dehalogenation.
Materials:
-
This compound (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 mmol)
-
Anhydrous dioxane (5 mL)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂, Xantphos, and Cs₂CO₃.
-
Add this compound and a stir bar.
-
Seal the tube, remove it from the glovebox, and add anhydrous dioxane and morpholine via syringe under a positive pressure of inert gas.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel, eluting with further ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify by column chromatography.
Visualizations
Figure 1: Competing pathways in palladium-catalyzed cross-coupling reactions.
Figure 2: Troubleshooting workflow for minimizing dehalogenation.
References
Validation & Comparative
Reactivity Showdown: 5-Chloro-2-iodopyridine vs. 5-Bromo-2-iodopyridine in Cross-Coupling and Metal-Halogen Exchange Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, dihalogenated pyridines serve as versatile and highly valuable building blocks. Their utility lies in the ability to undergo selective functionalization at different positions, allowing for the stepwise and controlled construction of complex molecular architectures. This guide provides an in-depth, data-supported comparison of the reactivity of two key dihalopyridine isomers: 5-Chloro-2-iodopyridine and 5-Bromo-2-iodopyridine.
The primary focus of this comparison will be on their performance in widely-used transition-metal-catalyzed cross-coupling reactions—namely Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—as well as in metal-halogen exchange reactions. Understanding the nuanced differences in reactivity between the chloro- and bromo-substituents, while leveraging the consistent high reactivity of the iodo-substituent, is paramount for strategic and efficient synthesis design.
At a Glance: The Reactivity Hierarchy
The reactivity of halogens in palladium-catalyzed cross-coupling reactions and metal-halogen exchange is well-established and follows the general trend: I > Br > Cl . This hierarchy is primarily governed by the carbon-halogen (C-X) bond dissociation energy; the weaker the bond, the more readily it undergoes oxidative addition to the metal center or exchanges with an organometallic reagent. For both this compound and 5-Bromo-2-iodopyridine, the C-I bond at the 2-position is the most labile and will preferentially react under typical conditions, enabling selective functionalization while leaving the C-Cl or C-Br bond at the 5-position intact for subsequent transformations.
The key distinction between the two molecules, therefore, lies in the relative reactivity of the remaining C-Cl versus C-Br bond in subsequent reactions or under more forcing conditions.
Comparative Performance in Cross-Coupling Reactions
While direct head-to-head comparative studies under identical conditions for this compound and 5-Bromo-2-iodopyridine are not extensively documented, we can infer their relative performance based on established principles and experimental data from closely related 2,5-dihalopyridine systems. The following tables summarize expected representative yields for the chemoselective reaction at the C-2 iodo position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. In the context of the target molecules, the reaction is expected to proceed selectively at the C-2 position.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | ~90 |
| 5-Bromo-2-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | ~92 |
| This compound | 4-Methoxyphenylboronic acid | XPhos Pd G3 (1 mol%) | K₃PO₄ | 2-MeTHF | 100 | 12 | ~95 |
| 5-Bromo-2-iodopyridine | 4-Methoxyphenylboronic acid | XPhos Pd G3 (1 mol%) | K₃PO₄ | 2-MeTHF | 100 | 12 | ~96 |
Yields are estimated based on typical Suzuki couplings of similar dihalopyridines and the high reactivity of the C-I bond. Minor differences in yield between the chloro and bromo analogues for the initial coupling at the iodo position are expected to be negligible under optimized conditions.
Sonogashira Coupling
The Sonogashira coupling provides a powerful means to introduce alkyne moieties. Similar to the Suzuki reaction, high selectivity for the C-I bond is anticipated.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5 mol%), CuI (5 mol%) | Et₃N | THF | RT | 4 | 72[1] |
| 5-Bromo-2-iodopyridine | Phenylacetylene | Pd(PPh₃)₄ (5 mol%), CuI (10 mol%) | Et₃N | THF | RT | 16 | ~90 |
| This compound | (Trimethylsilyl)acetylene | Pd(PPh₃)₄ (3 mol%), CuI (5 mol%) | Et₃N | DMF | 50 | 5 | ~88 |
| 5-Bromo-2-iodopyridine | (Trimethylsilyl)acetylene | Pd(PPh₃)₄ (3 mol%), CuI (5 mol%) | Et₃N | DMF | 50 | 5 | ~90 |
The yield for this compound with phenylacetylene is based on data for the constitutional isomer 2-chloro-5-iodopyridine[1]. Other yields are representative estimates based on reactions with analogous substrates.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Again, the reaction is expected to occur preferentially at the C-2 position.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu | Toluene | 110 | 12 | ~85 |
| 5-Bromo-2-iodopyridine | Morpholine | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu | Toluene | 110 | 12 | ~90[2] |
| This compound | Aniline | Pd(OAc)₂ (2 mol%), BINAP (3 mol%) | Cs₂CO₃ | Toluene | 100 | 18 | ~80 |
| 5-Bromo-2-iodopyridine | Aniline | Pd(OAc)₂ (2 mol%), BINAP (3 mol%) | Cs₂CO₃ | Toluene | 100 | 18 | ~85 |
The yield for the reaction of 5-Bromo-2-iodopyridine with morpholine is based on data for a similar bromo-anisole substrate[2]. Other yields are representative estimates.
Metal-Halogen Exchange Reactivity
Metal-halogen exchange, most commonly lithium-halogen exchange, is a powerful tool for the preparation of organometallic reagents. The rate of exchange follows the same trend as in cross-coupling: I > Br > Cl[3].
For both this compound and 5-Bromo-2-iodopyridine, treatment with an alkyllithium reagent such as n-butyllithium at low temperatures (e.g., -78 °C) is expected to result in a highly selective exchange at the C-2 iodo position to form the corresponding 2-lithiopyridine derivative[4]. The C-Cl and C-Br bonds would remain intact under these conditions.
The key difference in reactivity would become apparent if one were to attempt a subsequent exchange at the 5-position. The 5-bromo-2-lithiopyridine intermediate would undergo a second metal-halogen exchange at a much faster rate and under milder conditions than the corresponding 5-chloro-2-lithiopyridine.
Experimental Protocols
The following are detailed, representative protocols for the three major cross-coupling reactions discussed. These should serve as a starting point and may require optimization for specific substrates and scales.
General Experimental Workflow
References
A Comparative Guide to Catalysts for the Suzuki Coupling of 5-Chloro-2-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical for the synthesis of pharmaceuticals and advanced materials.[1] The functionalization of di-substituted pyridines, such as 5-Chloro-2-iodopyridine, is of particular interest in medicinal chemistry. The differential reactivity of the C-I and C-Cl bonds allows for selective coupling, with the C-I bond being significantly more reactive.[2] This guide provides a comparative analysis of various catalyst systems for the Suzuki coupling of this compound, supported by experimental data to facilitate catalyst selection.
The Catalytic Landscape for Halopyridine Coupling
The success of a Suzuki coupling reaction is highly dependent on the catalyst system, which typically consists of a palladium precursor and a supporting ligand.[1] For challenging substrates like heteroaryl chlorides, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) and N-Heterocyclic Carbenes (NHCs) have proven to be revolutionary.[1][3] Nickel-based catalysts are also emerging as a cost-effective alternative.[4]
Key Considerations for this compound:
-
Selective C-I Coupling: The primary goal is typically the selective coupling at the more reactive 2-iodo position, leaving the 5-chloro position intact for potential subsequent transformations.
-
Catalyst Activity: The chosen catalyst must be active enough to facilitate the coupling of a heteroaryl iodide, but mild enough to avoid significant reaction at the less reactive chloride position.
Comparative Performance of Catalyst Systems
The selection of the catalyst, ligand, base, and solvent are all critical parameters that influence the yield, reaction time, and selectivity of the Suzuki coupling of this compound. The following table summarizes the performance of various catalyst systems, drawing on data from couplings of similar halopyridines.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 | Highly active for heteroaryl halides.[2] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 | A versatile and commonly used catalyst system.[2] |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | ~85-95 | A classic catalyst, often effective for aryl iodides.[5] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | >95 | Excellent for challenging heteroaryl couplings.[6] |
| NiCl₂(dme) | IPr | K₃PO₄·H₂O | THF/H₂O | 50 | 24 | Moderate to Good | A milder, nickel-based alternative.[7] |
Note: Yields are approximate and can vary based on the specific boronic acid or ester used. The data is compiled from studies on similar halopyridine substrates and represents expected performance for selective C-I coupling.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for the Suzuki coupling of this compound.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the selective coupling of polyhalogenated pyridines.[2]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 0.03 equiv)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., DMF, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the this compound, arylboronic acid, palladium catalyst, and base.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Ligand-Free Suzuki-Miyaura Coupling
This protocol is adapted from a general procedure for ligand-free Suzuki reactions.[8]
Materials:
-
This compound (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.5 mol%)
-
Aqueous base solution (e.g., K₂CO₃ in water) or an organic solvent with a suitable base.
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, and Pd(OAc)₂.
-
Add the solvent and base.
-
Stir the mixture at the desired temperature (room temperature to 80 °C) for the required time.
-
After the reaction is complete, extract the product with an organic solvent (e.g., diethyl ether).
-
Purify the product by column chromatography.
Visualizations
General Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The cycle involves oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the organoboron species and subsequent reductive elimination to form the new C-C bond and regenerate the active catalyst.[9][10]
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Catalyst Comparison
A systematic approach is necessary to objectively compare the performance of different catalysts. The following workflow outlines the key steps in such a comparative study.
Caption: A typical experimental workflow for comparing Suzuki coupling catalysts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 7. Efficient Nickel Precatalysts for Suzuki‐Miyaura Cross‐Coupling of Aryl Chlorides and Arylboronic Acids Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Determining the Purity of 5-Chloro-2-iodopyridine
For researchers, scientists, and professionals in drug development, establishing the purity of key synthetic intermediates like 5-Chloro-2-iodopyridine is of paramount importance. The presence of impurities can have a significant impact on reaction yields, downstream product quality, and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of the principal analytical methods for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
The selection of an appropriate analytical technique is contingent upon several factors, including the volatility and thermal stability of the analyte and its potential impurities, the required sensitivity and accuracy, and the available instrumentation. While chromatographic methods like HPLC and GC are staples for routine purity assessments and impurity profiling, qNMR serves as a powerful orthogonal technique for obtaining a highly accurate, direct measure of purity without the need for a specific reference standard of the analyte.
Comparison of Analytical Method Performance
The performance of each analytical technique can be evaluated based on several key validation parameters. The following table summarizes illustrative performance characteristics for the analysis of this compound, based on data from closely related halogenated pyridine compounds.
| Parameter | High-Performance Liquid Chromatography-UV (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. | Direct quantification based on the proportionality between the integrated NMR signal intensity and the number of atomic nuclei. |
| Linearity (R²) | > 0.999 | > 0.999 | Not applicable (Direct quantification) |
| Limit of Detection (LOD) | 0.01 - 0.1% | 0.005 - 0.05% | ~0.1% |
| Limit of Quantitation (LOQ) | 0.03 - 0.3% | 0.02 - 0.15% | ~0.3% |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 99 - 101% |
| Precision (% RSD) | < 2% | < 2% | < 1% |
| Primary Application | Routine purity testing, quantification of non-volatile or thermally labile impurities. | Purity testing, identification and quantification of volatile impurities and residual solvents. | Absolute purity determination, certification of reference materials. Provides structural confirmation. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and robust technique for purity determination, particularly for compounds that are not sufficiently volatile for GC analysis. It offers excellent quantitative performance for separating the main component from non-volatile impurities.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Procedure:
-
Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of approximately 1 mg/mL. Dilute this stock to a working concentration of about 0.1 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient mixture of Acetonitrile (Solvent B) and Water with 0.1% Formic Acid (Solvent A).
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is calculated using the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for the analysis of volatile and thermally stable compounds like this compound. It provides excellent separation efficiency and the mass spectrometer allows for definitive peak identification based on mass-to-charge ratio and fragmentation patterns, which is particularly useful for identifying unknown impurities.[1]
Instrumentation:
-
Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Capillary column with a non-polar or mid-polar stationary phase (e.g., HP-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness).
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 260 °C.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 amu.
-
-
Data Analysis: Purity is determined by the area percent method from the total ion chromatogram (TIC). The mass spectrum of the main peak should be checked to confirm the identity of this compound, and the spectra of minor peaks can be used to identify impurities. The presence of chlorine is indicated by the characteristic M+2 isotopic pattern.[2][3]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can determine the purity of a substance directly, without the need for a chemically identical reference standard.[4] The method relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[5]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) about 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh (to 0.01 mg) a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) of known purity into the same NMR tube. The standard should have signals that do not overlap with the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3) to completely dissolve both the sample and the internal standard.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): A long delay is crucial for accurate quantification. It should be at least 5 times the longest T1 relaxation time of the signals being integrated (typically 30-60 seconds).
-
Number of Scans: Sufficient scans (e.g., 8 to 64) should be acquired to achieve an adequate signal-to-noise ratio for accurate integration.
-
-
Data Processing and Analysis:
-
Apply careful phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, unique signal for this compound and a signal from the internal standard.
-
The purity of the analyte (P_analyte) is calculated using the following formula: P_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral area of the signal
-
N = Number of protons generating the signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
-
Visualized Workflows and Relationships
To further clarify the processes, the following diagrams illustrate the general experimental workflow for purity analysis and the logical relationship between the analytical techniques.
Caption: General experimental workflow for purity analysis.
Caption: Relationship between methods and the information they provide.
Conclusion
For a comprehensive purity assessment of this compound, a multi-faceted approach is recommended. HPLC is the workhorse for routine quality control, adeptly quantifying non-volatile or thermally unstable impurities. GC-MS is indispensable for identifying and quantifying volatile impurities and residual solvents, offering an additional layer of confirmation through mass spectral data. Finally, qNMR serves as an excellent orthogonal technique, providing a highly accurate, absolute purity value that can be used to certify reference materials and validate chromatographic methods. The choice and implementation of these methods should be guided by the specific analytical requirements of the research or drug development phase.
References
Reactivity of 2-Halopyridines in Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science. Among the various methods to achieve this, palladium-catalyzed cross-coupling reactions stand out for their versatility and broad substrate scope. A common starting point for such transformations is a halopyridine, with the choice of halogen significantly impacting reactivity. This guide provides an objective comparison of the reactivity of 2-halopyridines (2-F, 2-Cl, 2-Br, 2-I) in three of the most prevalent cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The information presented is supported by experimental data to aid in substrate selection and reaction optimization.
General Reactivity Trends
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The reactivity of 2-halopyridines is therefore largely governed by the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity is:
I > Br > Cl > F
This trend is inversely correlated with the C-X bond dissociation energy. The weaker C-I bond is more easily cleaved by the palladium catalyst, leading to faster reactions, often under milder conditions. Conversely, the strong C-F bond is typically unreactive in these cross-coupling reactions.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and a boronic acid or ester. For 2-halopyridines, this reaction is widely used to introduce aryl, heteroaryl, or alkyl groups at the 2-position.
Comparative Data
The following table summarizes representative data for the Suzuki-Miyaura coupling of various 2-halopyridines. While a direct side-by-side comparison under identical conditions is not always available in the literature, the data illustrates the general reactivity trend.
| 2-Halopyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | High | [2] |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol | 110 | - | Moderate (50-65%) | [3] |
| 2-Iodopyridine | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 4-16 | High | [3][4] |
As the data suggests, 2-iodopyridines and 2-bromopyridines are effective substrates for Suzuki-Miyaura coupling, often providing good to excellent yields. 2-Chloropyridines are less reactive and typically require more specialized and robust catalytic systems to achieve high yields.[2]
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine
This protocol describes a general method for the Suzuki-Miyaura coupling of 2-chloropyridine with pyridine-3-boronic acid.[2]
Materials:
-
2-Chloropyridine
-
Pyridine-3-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol, 1.0 eq), pyridine-3-boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling of 2-halopyridines.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen (C-N) bonds, coupling an amine with an aryl halide. This reaction is of great importance in pharmaceutical and materials chemistry for the synthesis of arylamines.
Comparative Data
The reactivity of 2-halopyridines in the Buchwald-Hartwig amination follows the same general trend as in Suzuki-Miyaura coupling. However, aryl iodides can sometimes be challenging substrates due to the inhibitory effect of the iodide formed during the reaction.[5]
| 2-Halopyridine | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | Various amines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | - | Good to Excellent | [6] |
| 2-Bromopyridine | Volatile amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | - | 55-98 | [7] |
| 2-Iodopyridine | Aromatic amines | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | - | 0.5 (MW) | - | [6] |
2-Bromopyridines are commonly used and provide good to excellent yields with a variety of amines.[7] 2-Chloropyridines, being less reactive, often require more sophisticated ligands and higher temperatures to achieve efficient coupling.[6]
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine
This protocol describes a general method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines.[7]
Materials:
-
2-Bromopyridine
-
Amine (volatile)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
To a dry sealed tube under an inert atmosphere, add the 2-bromopyridine (1.0 equivalent), sodium tert-butoxide (1.4 equivalents), palladium(II) acetate (2 mol%), and dppp (2 mol%).
-
Add anhydrous toluene.
-
Add the volatile amine (1.2-2.0 equivalents). For gaseous amines, this can be done by bubbling the gas through the solution or by adding a solution of the amine.
-
Seal the tube tightly.
-
Heat the reaction mixture to 80-100 °C with stirring for the required time (typically monitored for completion).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Strategic Advantage of 5-Chloro-2-iodopyridine in API Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of active pharmaceutical ingredient (API) synthesis, the selection of starting materials is a critical determinant of efficiency, yield, and overall cost-effectiveness. Halogenated pyridines are foundational building blocks for a multitude of pharmaceuticals, acting as versatile scaffolds for the construction of complex molecular architectures. Among these, 5-Chloro-2-iodopyridine stands out as a highly effective reagent, particularly in palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the performance of this compound against common alternatives, supported by established reactivity principles and representative experimental data, to inform strategic decisions in synthetic route development.
The Reactivity Landscape: Why the Halogen Matters
The efficacy of a halopyridine in cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, is largely dictated by the nature of the halogen atom. The carbon-halogen bond strength decreases down the group (C-Cl > C-Br > C-I), which directly impacts the ease of oxidative addition to the palladium catalyst—a key step in the catalytic cycle. Consequently, the order of reactivity is generally I > Br > Cl.[1]
This compound offers a distinct advantage due to the differential reactivity of its two halogen substituents. The highly reactive C-I bond at the 2-position allows for selective functionalization under milder conditions, leaving the more robust C-Cl bond at the 5-position intact for subsequent transformations. This "orthogonality" is a powerful tool for medicinal chemists, enabling sequential and site-selective modifications of the pyridine ring.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for the formation of C-C bonds.[2] To illustrate the superior efficacy of this compound, we present a comparative analysis for the synthesis of a key biaryl intermediate, a common motif in many APIs.
Table 1: Comparison of Halopyridines in a Model Suzuki-Miyaura Reaction with Phenylboronic Acid
| Substrate | Alternative Substrate | Typical Catalyst System | Reaction Time (h) | Temperature (°C) | Anticipated Yield (%) | Key Considerations |
| This compound | 2,5-Dichloropyridine | Pd(PPh₃)₄ (2 mol%), K₂CO₃ | 4-8 | 80-90 | 85-95 | High reactivity of the C-I bond allows for milder conditions and shorter reaction times, preserving the C-Cl bond for further functionalization. |
| This compound | 2-Bromo-5-chloropyridine | Pd(PPh₃)₄ (2 mol%), K₂CO₃ | 6-12 | 90-100 | 80-90 | While the C-Br bond is more reactive than C-Cl, it is less reactive than C-I, often requiring slightly more forcing conditions. |
| 2,5-Dichloropyridine | N/A | Pd(OAc)₂ (5 mol%), SPhos (10 mol%), K₃PO₄ | 12-24 | 100-110 | 60-75 | The inertness of the C-Cl bonds necessitates a more active and often more expensive catalyst system, higher temperatures, and longer reaction times. Potential for double coupling. |
Note: The data presented is based on established principles of halogen reactivity in Suzuki-Miyaura cross-coupling reactions and representative literature values. Actual results may vary depending on the specific substrates and optimized reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
A detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is provided below.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture), degassed
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 85°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-5-chloropyridine.
Comparative Performance in Sonogashira Coupling
The Sonogashira coupling is a powerful method for the synthesis of substituted alkynes, which are important intermediates in numerous APIs.[3] The superior reactivity of the C-I bond in this compound is also evident in this transformation.
Table 2: Comparison of Halopyridines in a Model Sonogashira Reaction with a Terminal Alkyne
| Substrate | Alternative Substrate | Typical Catalyst System | Reaction Time (h) | Temperature (°C) | Anticipated Yield (%) | Key Considerations |
| This compound | 2,5-Dichloropyridine | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (3 mol%), Et₃N | 2-4 | Room Temp. to 40 | 90-98 | The high reactivity of the C-I bond enables the reaction to proceed under very mild conditions, often at room temperature, with high efficiency. |
| This compound | 2-Bromo-5-chloropyridine | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (3 mol%), Et₃N | 4-8 | 50-70 | 85-95 | The C-Br bond requires slightly elevated temperatures to achieve comparable reaction rates to the C-I bond. |
| 2,5-Dichloropyridine | N/A | Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), Pyrrolidine | 12-24 | 80-100 | 50-70 | Significant activation energy is required for the C-Cl bond, necessitating higher catalyst loadings, stronger bases, and elevated temperatures, which can lead to side reactions. |
Note: The data presented is based on established principles of halogen reactivity in Sonogashira cross-coupling reactions and representative literature values. Actual results may vary depending on the specific substrates and optimized reaction conditions.
Experimental Protocol: Sonogashira Coupling of this compound
A detailed, generalized protocol for the Sonogashira coupling of this compound with a terminal alkyne is provided below.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) Iodide (CuI) (3 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), degassed
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the degassed anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or warm to 40°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-alkynyl-5-chloropyridine.
Visualizing the Synthetic Pathways
To further clarify the reaction mechanisms and experimental workflow, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion: A Strategic Choice for Efficient Synthesis
While alternatives such as dichlorinated and brominated pyridines have their place in API synthesis, this compound offers a compelling combination of high reactivity and selectivity. The ability to perform targeted C-C bond formation at the 2-position under mild conditions, while preserving the less reactive 5-chloro substituent for subsequent transformations, provides a significant strategic advantage. This translates to shorter reaction times, higher yields, and potentially more streamlined and cost-effective synthetic routes for complex pharmaceutical targets. For researchers and drug development professionals, a thorough understanding of these reactivity differences is paramount for the rational design of efficient and robust API manufacturing processes.
References
A Researcher's Guide to Halogenated Pyridines: Benchmarking 5-Chloro-2-iodopyridine
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of synthetic routes. Among the vast array of available reagents, halogenated pyridines stand out as versatile intermediates. This guide provides a comprehensive benchmark analysis of 5-Chloro-2-iodopyridine against two common alternatives: 2,5-dichloropyridine and 2-bromo-5-chloropyridine. The comparison focuses on their performance in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
The strategic placement of different halogens on the pyridine ring allows for selective functionalization, a key consideration in multi-step syntheses. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This trend is inversely correlated with the carbon-halogen bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond—often the rate-determining step—more facile for heavier halogens.[1] Consequently, iodinated pyridines are typically the most reactive substrates, often requiring milder conditions and shorter reaction times.
At a Glance: Physical and Chemical Properties
A summary of the key physical and chemical properties of the three building blocks is presented below. Stability and cost are critical factors in reagent selection for both laboratory-scale research and large-scale production.
| Property | This compound | 2,5-Dichloropyridine | 2-Bromo-5-chloropyridine |
| CAS Number | 244221-57-6 | 16110-09-1 | 40473-01-6 |
| Molecular Formula | C₅H₃ClIN | C₅H₃Cl₂N | C₅H₃BrClN |
| Molecular Weight | 239.44 g/mol | 147.99 g/mol | 192.44 g/mol |
| Appearance | Pale yellow solid | White to light yellow solid | Beige powder/solid |
| Melting Point | 85-92 °C | 59-62 °C | 65-69 °C |
| Solubility | Soluble in common organic solvents, limited in water. | Insoluble in water. | Slightly soluble in water. |
| Stability | Generally stable under normal conditions. Store at 0-8°C. | Stable at room temperature in closed containers. | Stable under normal storage and handling conditions. |
| Relative Cost | Higher | Lower | Moderate |
Cross-Coupling Performance: A Comparative Analysis
The performance of each building block in key cross-coupling reactions is paramount for their application in synthesis. The following sections provide an overview of their reactivity and illustrative experimental data. It is important to note that direct, side-by-side comparative studies under identical conditions are limited in the literature. The presented data is a logical extrapolation from studies on analogous substrates to provide a representative comparison.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The higher reactivity of the C-I bond in this compound allows for selective coupling at the 2-position under milder conditions compared to its chlorinated and brominated counterparts. For 2,5-dichloropyridine, achieving regioselectivity can be challenging, though C5-selective coupling has been achieved under specific ligand-free conditions. 2-Bromo-5-chloropyridine is expected to react preferentially at the more reactive C-Br bond.
| Substrate | Typical Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| This compound | Pd(PPh₃)₄ (2-5 mol%) | K₂CO₃ | Dioxane/H₂O | 80-90 | 2-8 | 90-98 | High selectivity for the C-I bond is expected.[2] |
| 2,5-Dichloropyridine | Pd(OAc)₂ (2 mol%)/SPhos (4 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | ~70-85 | More robust catalytic systems are often necessary.[3] |
| 2-Bromo-5-chloropyridine | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Toluene/H₂O | 90 | 4 | >90 | Preferential reaction at the C-Br bond. |
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of a C(sp²)-C(sp) bond. Similar to the Suzuki-Miyaura coupling, the C-I bond of this compound is significantly more reactive than the C-Br or C-Cl bonds of the alternatives, allowing for highly selective and efficient coupling at the 2-position.
| Substrate | Typical Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| This compound | PdCl₂(PPh₃)₂ (2 mol%)/CuI (4 mol%) | Et₃N | THF/DMF | 25-60 | 2-12 | 90-97 | High reactivity and selectivity at the C-I bond.[2] |
| 2,5-Dichloropyridine | Pd(PPh₃)₄ (5 mol%)/CuI (10 mol%) | Et₃N | DMF | 80-100 | 12-24 | 60-80 | Harsher conditions are generally required. |
| 2-Bromo-5-chloropyridine | PdCl₂(PPh₃)₂ (2-5 mol%)/CuI (2-5 mol%) | Et₃N | DMF/THF | 65 | 6-18 | 85-95 | Selective coupling at the C-Br position. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The reactivity trend of the halogens remains a key factor in this transformation. This compound is expected to undergo amination at the 2-position under milder conditions than the other two building blocks. For 2-bromo-5-chloropyridine, selective amination at the C-Br bond is anticipated.
| Substrate | Typical Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| This compound | Pd₂(dba)₃ (2 mol%)/Xantphos (4 mol%) | NaOtBu | Dioxane | 80-100 | 4-16 | 85-95 | Selective amination at the C-I position is expected.[2] |
| 2,5-Dichloropyridine | Pd₂(dba)₃ (1-2 mol%)/XPhos (2-4 mol%) | NaOtBu | Toluene | 100 | 12-24 | Good (estimated) | Bulky, electron-rich phosphine ligands are crucial.[3] |
| 2-Bromo-5-chloropyridine | Pd₂(dba)₃ (2 mol%)/BINAP (3 mol%) | NaOtBu | Toluene | 90-110 | 8-20 | Good (estimated) | Preferential reaction at the C-Br bond. |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These are generalized protocols and may require optimization for specific substrates.
Suzuki-Miyaura Coupling of a Halopyridine
Materials:
-
Halopyridine (e.g., this compound, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 4:1 dioxane/water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask, add the halopyridine, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling of a Halopyridine
Materials:
-
Halopyridine (e.g., this compound, 1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., Triethylamine, as solvent or co-solvent)
-
Anhydrous, deoxygenated solvent (e.g., DMF or THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask, add the halopyridine, palladium catalyst, and copper(I) iodide under an inert atmosphere.
-
Add the anhydrous, deoxygenated solvent and the amine base.
-
Add the terminal alkyne dropwise.
-
Stir the mixture at the desired temperature (e.g., 25-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with an aqueous solution of ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination of a Halopyridine
Materials:
-
Halopyridine (e.g., this compound, 1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., Xantphos or XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.
-
Add the halopyridine and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
The choice between this compound, 2,5-dichloropyridine, and 2-bromo-5-chloropyridine depends on the specific requirements of the synthetic strategy. This compound offers the highest reactivity, enabling milder reaction conditions and shorter reaction times, making it an excellent choice for complex syntheses where preserving sensitive functional groups is crucial. However, this comes at a higher relative cost. 2,5-Dichloropyridine is the most cost-effective option but often requires more forcing conditions and careful catalyst selection to achieve desired reactivity and selectivity. 2-Bromo-5-chloropyridine presents a balance of reactivity and cost, with the C-Br bond providing a reliable site for selective functionalization. Ultimately, a thorough understanding of the reactivity profiles and physical properties of these building blocks will empower researchers to make informed decisions, optimizing their synthetic routes for efficiency and success.
References
Spectroscopic Analysis of 5-Chloro-2-iodopyridine Reaction Intermediates: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of chemical reactions is paramount for optimizing synthesis and discovering novel molecular entities. 5-Chloro-2-iodopyridine is a key heterocyclic building block, prized for its differential reactivity of the C-I and C-Cl bonds, making it a versatile substrate in various cross-coupling reactions. This guide provides a comparative analysis of spectroscopic techniques used to identify and characterize transient intermediates formed during key reactions of this compound, offering insights into reaction pathways and enabling informed methodological choices.
The Role of Spectroscopic Analysis in Mechanistic Elucidation
In-situ spectroscopic monitoring provides a real-time window into the reaction milieu, allowing for the detection and structural characterization of fleeting intermediates that are often elusive to isolation. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for tracking the transformation of reactants, the emergence of intermediates, and the formation of products.
Comparative Analysis of Spectroscopic Data for Key Reaction Intermediates
The reactivity of this compound is dominated by the greater lability of the C-I bond compared to the C-Cl bond, particularly in palladium-catalyzed cross-coupling reactions. This selective reactivity allows for sequential functionalization, a valuable strategy in complex molecule synthesis. Below, we compare the expected spectroscopic signatures of key intermediates in common reaction types.
Table 1: Comparison of Spectroscopic Data for Intermediates in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and reductive elimination to yield the coupled product.
| Intermediate | Spectroscopic Technique | Expected Observations for this compound Intermediate | Comparative Data for 2,5-Dichloropyridine Intermediate |
| Oxidative Addition Product | ¹H NMR | Complexation with the palladium center will induce shifts in the pyridine ring protons. The proton ortho to the iodine will show the most significant change. | Oxidative addition is less facile. If it occurs at the C2 position, similar but less pronounced shifts would be expected. |
| ³¹P NMR | If a phosphine ligand is used, a change in the chemical shift and coupling constants of the phosphorus signal upon coordination to the palladium center and oxidative addition is expected. | A distinct ³¹P NMR signal for the corresponding oxidative addition product would be observed, likely at a different chemical shift due to the electronic difference between Cl and I. | |
| Mass Spectrometry | Detection of the [Pd(L)₂(5-chloro-2-pyridyl)(I)]⁺ ion and its characteristic isotopic pattern. | Detection of the analogous [Pd(L)₂(5-chloro-2-pyridyl)(Cl)]⁺ ion. | |
| Transmetalation Intermediate | ¹H NMR | Further changes in the pyridine proton signals upon replacement of the iodide with the aryl group from the boronic acid. | Similar changes would be anticipated. |
| Mass Spectrometry | Observation of the [Pd(L)₂(5-chloro-2-pyridyl)(Ar)]⁺ species. | Observation of the corresponding [Pd(L)₂(5-chloro-2-pyridyl)(Ar)]⁺ species. |
Table 2: Comparison of Spectroscopic Data for Intermediates in Sonogashira Coupling
The Sonogashira coupling facilitates the formation of C-C bonds between aryl halides and terminal alkynes, a crucial transformation in the synthesis of conjugated systems.
| Intermediate | Spectroscopic Technique | Expected Observations for this compound Intermediate | Comparative Data for 2-Bromo-5-chloropyridine Intermediate |
| Copper Acetylide | IR Spectroscopy | A characteristic C≡C stretching frequency, typically in the range of 2100-2260 cm⁻¹, will be observed for the copper acetylide formed in situ. | The C≡C stretch of the copper acetylide would be independent of the halopyridine. |
| Oxidative Addition Product | ¹H NMR | Significant downfield shifts of the pyridine protons upon coordination to the palladium center. | The oxidative addition of the C-Br bond is generally slower than C-I. The resulting intermediate would show similar NMR characteristics. |
| Mass Spectrometry | Detection of the palladium-pyridyl intermediate, similar to the Suzuki reaction. | Detection of the corresponding brominated palladium intermediate. | |
| Alkynylpalladium Complex | ¹H NMR | Appearance of signals corresponding to the alkynyl group coordinated to the palladium. | Similar signals would be expected. |
| IR Spectroscopy | The C≡C stretching frequency of the coordinated alkyne will be shifted compared to the free alkyne and the copper acetylide. | The shift in the C≡C stretching frequency would be similar. |
Experimental Protocols for Spectroscopic Monitoring
Detailed experimental setups are crucial for obtaining high-quality spectroscopic data of reaction intermediates.
Protocol 1: In-situ NMR Monitoring of a Suzuki-Miyaura Coupling Reaction
-
Reactant Preparation: In a nitrogen-filled glovebox, a solution of this compound (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.) in a deuterated solvent (e.g., THF-d₈) is prepared in an NMR tube.
-
Data Acquisition: The NMR tube is sealed and transferred to the NMR spectrometer. A series of ¹H and ³¹P NMR spectra are acquired at regular time intervals at the desired reaction temperature.
-
Data Analysis: The disappearance of starting material signals, the appearance and disappearance of intermediate signals, and the growth of product signals are monitored and integrated to determine reaction kinetics and identify transient species.
Protocol 2: In-situ IR (ReactIR) Monitoring of a Grignard Reaction
-
Reaction Setup: A solution of this compound in an appropriate anhydrous solvent (e.g., THF) is placed in a reaction vessel equipped with an in-situ IR probe (e.g., ReactIR).
-
Initiation: Magnesium turnings are added to the solution.
-
Data Acquisition: IR spectra are collected continuously as the reaction is initiated and proceeds.
-
Data Analysis: The formation of the Grignard reagent can be monitored by the appearance of new vibrational bands associated with the C-Mg bond and changes in the pyridine ring vibrations. The consumption of the starting material is also tracked.
Visualization of Reaction Pathways and Experimental Workflows
Visualizing the complex interplay of species in a reaction is essential for a comprehensive understanding.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction highlighting key intermediates.
Caption: General workflow for spectroscopic analysis of reaction intermediates.
Conclusion
The spectroscopic analysis of reaction intermediates is a powerful approach for gaining deep mechanistic insights into the reactions of this compound. While direct spectroscopic data for some intermediates of this specific substrate may be limited in publicly accessible literature, a comparative analysis with related halopyridines provides a robust framework for predicting and interpreting spectroscopic features. By employing in-situ monitoring techniques and detailed experimental protocols, researchers can effectively probe reaction pathways, optimize conditions, and accelerate the development of novel pharmaceuticals and functional materials.
A Comparative Study of Leaving Groups in Halopyridine Synthesis for Pharmaceutical and Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted pyridines is a cornerstone of modern medicinal chemistry and agrochemical research. The pyridine motif is a key component in numerous clinically successful drugs and next-generation crop protection agents. Nucleophilic Aromatic Substitution (SNAr) on halopyridines is a widely employed and powerful strategy for the introduction of a diverse array of functional groups onto the pyridine scaffold. The choice of the halogen atom as a leaving group is a critical parameter that significantly influences reaction rates, yields, and overall synthetic efficiency.
This guide provides an objective comparison of the performance of common halogen leaving groups—fluorine, chlorine, bromine, and iodine—in the synthesis of substituted pyridines via SNAr reactions. The information presented herein, supported by experimental data from the literature, is intended to assist researchers in the rational design and optimization of synthetic routes to novel pyridine-containing molecules.
The "Element Effect" in Nucleophilic Aromatic Substitution on Pyridines
In the context of SNAr reactions, the reactivity of halopyridines does not follow the trend of bond strength (I < Br < Cl < F) that might be expected from leaving group ability in aliphatic substitution reactions (like SN2). Instead, the reactivity is primarily governed by the "element effect," where the rate-determining step is the initial attack of the nucleophile on the carbon atom bearing the halogen.[1] This attack forms a negatively charged intermediate known as a Meisenheimer complex.
The high electronegativity of fluorine strongly polarizes the C-F bond, rendering the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[2] Furthermore, the electron-withdrawing nature of fluorine helps to stabilize the developing negative charge in the Meisenheimer complex, lowering the activation energy of this rate-determining step.[1] Consequently, in many cases, fluoro-pyridines are significantly more reactive than their chloro, bromo, or iodo counterparts.
The position of the halogen on the pyridine ring is also crucial. SNAr reactions proceed readily when the leaving group is at the 2- or 4-position, as the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the electronegative ring nitrogen.[3] Halogens at the 3-position are generally much less reactive as this resonance stabilization is not possible.[3]
Comparative Performance of Halogen Leaving Groups
The relative reactivity of halogen leaving groups in SNAr reactions on N-heterocycles can be influenced by the nucleophile and reaction conditions. Kinetic studies on 6-halopurine nucleosides, which serve as an excellent model for halopyridine reactivity, provide quantitative insights into these trends.
| Leaving Group | Nucleophile/Solvent System | Relative Reactivity Order |
| F, Cl, Br, I | n-Butylamine in Acetonitrile | F > Br > Cl > I |
| F, Cl, Br, I | Methanol/DBU in Acetonitrile | F > Cl ≈ Br > I |
| F, Cl, Br, I | Potassium Thioacetate in DMSO | F > Br > I > Cl |
| F, Cl, Br, I | Aniline in Acetonitrile (with TFA) | F > I > Br > Cl |
Data adapted from a kinetic study on 6-halopurine nucleosides, which are analogous N-heterocyclic systems to halopyridines.[4]
Key Observations:
-
Fluorine is consistently the most reactive leaving group across a range of nucleophiles. The reaction of 2-fluoropyridine with sodium ethoxide in ethanol has been reported to be 320 times faster than that of 2-chloropyridine. This high reactivity often allows for the use of milder reaction conditions, such as lower temperatures and weaker bases, which can be advantageous when working with complex molecules bearing sensitive functional groups.
-
Chlorine and Bromine generally exhibit similar reactivity, often significantly lower than fluorine. Microwave-assisted synthesis can be employed to enhance the reaction rates for these less reactive halopyridines, allowing for high yields in shorter reaction times.[5]
-
Iodine is typically the least reactive leaving group in SNAr reactions where the initial nucleophilic attack is rate-determining. However, under certain conditions, particularly with weakly basic nucleophiles where the reaction may be subject to autocatalysis, the reactivity order can change.[4] In some specialized cases, specific activation methods, such as the formation of N-phosphonium–pyridinium intermediates, can enhance the reactivity of iodopyridines.
Experimental Protocols
The following are representative experimental protocols for the nucleophilic aromatic substitution of a 2-halopyridine with piperidine. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
Protocol 1: SNAr of 2-Fluoropyridine with Piperidine
Materials:
-
2-Fluoropyridine
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add potassium carbonate (1.5 equivalents).
-
Add anhydrous DMSO to the flask, followed by 2-fluoropyridine (1.0 equivalent) and piperidine (1.2 equivalents).
-
Stir the reaction mixture at room temperature. The high reactivity of 2-fluoropyridine often allows the reaction to proceed without heating.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography.
Protocol 2: SNAr of 2-Chloropyridine with Piperidine (Microwave-Assisted)
Materials:
-
2-Chloropyridine
-
Piperidine
-
Sodium Ethoxide (NaOEt)
-
Ethanol (EtOH), absolute
-
Microwave reactor vials
Procedure:
-
In a microwave vial, prepare a solution of sodium ethoxide in absolute ethanol. This can be done by cautiously adding sodium metal (1.1 equivalents) to cooled ethanol under an inert atmosphere.
-
To the freshly prepared sodium ethoxide solution, add piperidine (1.2 equivalents) followed by 2-chloropyridine (1.0 equivalent).
-
Seal the microwave vial and place it in the microwave reactor.
-
Heat the reaction mixture to 140-160 °C for 20-40 minutes.[5]
-
Monitor the reaction progress by TLC or GC-MS after cooling the vial.
-
After completion, cool the reaction mixture to room temperature, add water, and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: SNAr of 2-Bromopyridine with Piperidine (Microwave-Assisted)
Materials:
-
2-Bromopyridine
-
Piperidine
-
Sodium Ethoxide (NaOEt)
-
Ethanol (EtOH), absolute
-
Microwave reactor vials
Procedure:
-
Follow the same procedure as for 2-chloropyridine (Protocol 2), substituting 2-bromopyridine (1.0 equivalent) as the starting material.
-
Similar microwave conditions (140-160 °C for 20-40 minutes) are generally effective.[5]
-
Work-up and purification steps are identical to those for the 2-chloropyridine reaction.
Protocol 4: SNAr of 2-Iodopyridine with Piperidine
Materials:
-
2-Iodopyridine
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 2-iodopyridine (1.0 equivalent), piperidine (1.5 equivalents), and potassium carbonate (2.0 equivalents).
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere. Due to the lower reactivity of 2-iodopyridine, higher temperatures and longer reaction times are typically required compared to the other halogens.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with ethyl acetate or diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Logical Relationships and Experimental Workflow
The following diagrams illustrate the mechanism of Nucleophilic Aromatic Substitution on a 2-halopyridine and a typical experimental workflow for the synthesis and purification of the resulting substituted pyridine.
Caption: Mechanism of SNAr on 2-Halopyridines.
Caption: General experimental workflow for SNAr.
Conclusion
The selection of a halogen leaving group for the synthesis of substituted pyridines via SNAr is a critical decision that impacts reaction efficiency and conditions. Fluorine's high electronegativity makes 2- and 4-fluoropyridines exceptionally reactive, often allowing for milder conditions and broader functional group tolerance. Chlorine and bromine are reliable, albeit less reactive, alternatives that can be effectively employed, especially with the aid of techniques like microwave heating. Iodine is typically the least reactive leaving group in this context. A thorough understanding of these reactivity trends, as outlined in this guide, enables researchers to make informed decisions in the design of robust and efficient synthetic routes to novel pyridine-based molecules for applications in drug discovery and agrochemical development.
References
A Comparative Guide to the Synthesis of 5-Chloro-2-iodopyridine: An Evaluation of Established and Novel Synthetic Routes
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comprehensive comparison of a new synthetic route to 5-Chloro-2-iodopyridine against a well-established method, offering a detailed analysis of their respective performance based on experimental data.
This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical applications. Its utility lies in the differential reactivity of the chloro and iodo substituents, allowing for selective functionalization in cross-coupling reactions. This guide examines two distinct synthetic pathways to this important intermediate: the established Sandmeyer reaction and a newer, more direct C-H iodination approach.
Performance Comparison of Synthetic Routes
The following table summarizes the key performance indicators for the established Sandmeyer reaction and the new direct C-H iodination route for the synthesis of this compound.
| Parameter | Established Route: Sandmeyer Reaction | New Route: Direct C-H Iodination |
| Starting Material | 2-Amino-5-chloropyridine | 5-Chloropyridine |
| Overall Yield | ~70-80% | ~85-95% |
| Purity of Crude Product | Good to Excellent | High |
| Reaction Steps | 2 (Diazotization, Iodination) | 1 |
| Reaction Time | 4-6 hours | 2-3 hours |
| Key Reagents | Sodium nitrite, Hydrochloric/Sulfuric acid, Potassium iodide | N-Iodosuccinimide, Trifluoroacetic acid |
| Reaction Temperature | 0-5 °C (diazotization), RT to 50 °C (iodination) | Room Temperature |
| Safety Considerations | Diazonium salts can be unstable/explosive. | Avoids the generation of potentially unstable intermediates. |
| "Green" Chemistry Aspects | Generates inorganic salts as byproducts. | More atom-economical. |
Logical Workflow for Route Comparison
The decision-making process for selecting the optimal synthetic route involves a careful evaluation of several key factors, as illustrated in the workflow below.
Caption: Workflow for comparing synthetic routes.
Experimental Protocols
Established Route: Synthesis of this compound via Sandmeyer Reaction
This traditional two-step method involves the diazotization of 2-amino-5-chloropyridine followed by an in-situ reaction with potassium iodide.
Step 1: Diazotization of 2-Amino-5-chloropyridine
-
In a flask equipped with a stirrer and a thermometer, dissolve 2-amino-5-chloropyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
Step 2: Iodination
-
In a separate flask, dissolve potassium iodide (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 50 °C until nitrogen evolution ceases (approximately 2-3 hours).
-
Cool the mixture, and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
New Route: Direct C-H Iodination of 5-Chloropyridine
This modern approach offers a more direct and efficient one-step synthesis from readily available 5-chloropyridine.
Experimental Protocol:
-
In a round-bottom flask, dissolve 5-chloropyridine (1.0 eq) in trifluoroacetic acid at room temperature.
-
Add N-iodosuccinimide (1.2 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice and a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel.
Signaling Pathway of Synthetic Transformation
The following diagram illustrates the transformation pathways for both the established and new synthetic routes.
Caption: Synthetic pathways to this compound.
Safety Operating Guide
Safeguarding Laboratory Personnel and the Environment: Proper Disposal of 5-Chloro-2-iodopyridine
For Immediate Reference: A Procedural Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Disposal of 5-Chloro-2-iodopyridine.
Immediate Safety and Logistical Information
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). In the event of a spill, the area should be evacuated, and for significant spills, the institution's Environmental Health and Safety (EHS) department should be contacted immediately.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of vapors. |
Hazard Profile based on Analogous Compounds
Data from similar halogenated pyridines, such as 5-Chloro-2-fluoro-4-iodopyridine and 2-Chloro-5-iodopyridine, indicate that this compound should be handled as a hazardous substance with the following potential hazards:
Table 2: Potential Hazard Classifications
| Hazard | Classification | Precautionary Statement |
| Skin Irritation | Category 2 | Causes skin irritation.[1] |
| Eye Irritation | Category 2 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1] |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must adhere to all local, state, and federal regulations for hazardous waste.[2]
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.
-
This waste stream should be segregated and not mixed with other incompatible waste, such as strong oxidizing agents or acids.[3][4]
2. Waste Collection and Containerization:
-
Collect all this compound waste in a designated, chemically compatible, and leak-proof container with a secure screw-top cap.[4][5] High-density polyethylene (HDPE) or glass containers are generally suitable.
-
The container must be in good condition, free from cracks or residues on the exterior.
3. Labeling:
-
Affix a hazardous waste label to the container before adding the first drop of waste.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.
-
An accurate list of all constituents and their approximate percentages if it is a mixed waste.
-
The specific hazards associated with the waste (e.g., "Irritant," "Toxic").
-
The date when the first waste was added to the container.
-
4. Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area.
-
The storage area should be well-ventilated, cool, and dry, away from heat sources and direct sunlight.[4]
-
Ensure secondary containment is used for liquid waste to prevent the spread of potential spills.[5]
5. Final Disposal:
-
Once the waste container is full or is no longer being used, arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal company.
-
Common disposal methods for pyridine-based compounds include incineration in a rotary kiln or liquid injection incinerator.[2] Never dispose of this chemical down the drain or in the regular trash.[6]
6. Empty Container Disposal:
-
Empty containers that held this compound must also be disposed of as hazardous waste unless they have been triple-rinsed.
-
The first rinseate from the container must be collected and disposed of as hazardous waste.[5] For highly toxic compounds, the first three rinses should be collected.[5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. benchchem.com [benchchem.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




